Btk IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSNKQVUYDXOGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Btk IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
Btk IN-1, an analog of SNS-062 (Vecabrutinib), is a potent, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (Btk). This document provides a comprehensive technical overview of its mechanism of action, supported by quantitative data from biochemical and cellular assays. Detailed experimental methodologies are provided for key cited experiments, and its interaction with the B-cell receptor (BCR) signaling pathway is visually represented. This compound's ability to inhibit both wild-type Btk and the C481S mutant, a common resistance mutation to covalent Btk inhibitors, underscores its potential as a next-generation therapeutic agent for B-cell malignancies.
Introduction to Btk and this compound
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, differentiation, proliferation, and survival.[1][2] Dysregulation of Btk signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), making it a validated therapeutic target.[3][4]
This compound is a potent inhibitor of Btk with a reported IC50 of less than 100 nM.[5][6] It is an analog of SNS-062 (Vecabrutinib), a compound that has been studied more extensively.[5][7] Unlike first-generation Btk inhibitors such as ibrutinib, which form an irreversible covalent bond with the cysteine 481 residue in the Btk active site, this compound (and SNS-062) is a non-covalent, reversible inhibitor.[3][8] This distinct mechanism of action allows it to effectively inhibit Btk even in the presence of the C481S mutation, a primary mechanism of acquired resistance to covalent inhibitors.[3][8]
Mechanism of Action
This compound exerts its inhibitory effect by reversibly binding to the ATP-binding pocket of the Btk kinase domain. This non-covalent interaction prevents the binding of ATP, thereby blocking the autophosphorylation of Btk at Tyr223 and the subsequent phosphorylation of its downstream substrates, such as phospholipase Cγ2 (PLCγ2).[9] The inhibition of this signaling cascade ultimately leads to decreased B-cell activation, proliferation, and survival.[3]
A key feature of this compound's mechanism is its non-covalent nature. Covalent inhibitors rely on a nucleophilic attack from the thiol group of Cys481 to form a permanent bond. The mutation of this cysteine to a serine (C481S) abrogates this interaction, leading to drug resistance. As a non-covalent inhibitor, this compound's binding is not dependent on Cys481, allowing it to maintain potency against this common mutant.[3][8]
Quantitative Data
The following tables summarize the quantitative data for SNS-062 (Vecabrutinib), the parent compound of this compound.
Table 1: Biochemical Potency and Binding Affinity
| Target | Assay Type | Parameter | Value | Reference(s) |
| Wild-Type Btk | Kinase Binding | Kd | 0.3 nM | [10] |
| pBtk Autophosphorylation | IC50 | 2.9 nM | [10] | |
| Recombinant Kinase Assay | IC50 | 4.6 nM | [10] | |
| C481S Mutant Btk | pBtk Autophosphorylation | IC50 | 4.4 nM | [10] |
| Recombinant Kinase Assay | IC50 | 1.1 nM | [10] | |
| Itk | Kinase Binding | Kd | 2.2 nM | [10] |
| Kinase Assay | IC50 | 24 nM | [10] |
Table 2: Cellular and In Vivo Potency
| Assay Type | Cell/Model System | Parameter | Value | Reference(s) |
| Cellular pBtk Inhibition | Human Whole Blood | IC50 | 50 nM (average) | [8][10] |
| Cellular pPLCγ2 Inhibition | Ramos Burkitt Lymphoma Cells | IC50 | 13 ± 6 nM | [11] |
| Cell Viability | Primary CLL Cells (with stromal support) | % Viability Decrease | 5.5% | [10] |
| In Vivo pBtk Inhibition | Mouse Model | IC50 | 47 nM | [12] |
Kinase Selectivity Profile
SNS-062 exhibits a restricted kinase selectivity profile. In in vitro binding assays, it was found to bind to 9 kinases with a Kd of less than 25 nM.[8] Notably, it inhibits both Btk and Itk, another member of the Tec kinase family involved in T-cell signaling.[8][10] Importantly, SNS-062 does not inhibit the Epidermal Growth Factor Receptor (EGFR), an off-target of ibrutinib that is associated with adverse effects such as rash and diarrhea.[8]
B-Cell Receptor (BCR) Signaling Pathway Inhibition
Btk is a central node in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of Btk. Activated Btk then phosphorylates PLCγ2, which in turn leads to the activation of downstream pathways, including NF-κB and MAPK, promoting B-cell survival and proliferation. This compound's inhibition of Btk effectively blocks this entire downstream cascade.
Experimental Protocols
The following are representative protocols for key assays used to characterize Btk inhibitors like this compound and its analog, SNS-062.
Biochemical Btk Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to Btk activity.
Materials:
-
Recombinant human Btk enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound (or SNS-062) serially diluted in DMSO
-
384-well white assay plates
Procedure:
-
Prepare the Btk enzyme and substrate/ATP mix in Kinase Reaction Buffer.
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of Btk enzyme solution to each well and incubate for 20-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix (final ATP concentration typically around 10 µM).
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Btk Autophosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Btk at Tyr223 in a cellular context, providing an assessment of the inhibitor's ability to engage its target in cells.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos) or primary CLL cells
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (or SNS-062)
-
Anti-human IgM antibody (for stimulation)
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-phospho-Btk (Tyr223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired density. For some experiments, serum-starve cells overnight.
-
Pre-treat cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate Btk phosphorylation by adding anti-human IgM (e.g., 10-20 µg/mL) for 10-15 minutes.
-
Immediately place cells on ice and wash with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-Btk antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total Btk antibody as a loading control.
-
Quantify band intensities to determine the inhibition of Btk phosphorylation.
Cell Viability Assay in Primary CLL Cells with Stromal Support
This assay assesses the effect of this compound on the viability of primary cancer cells in a co-culture system that mimics the protective tumor microenvironment.
Materials:
-
Primary CLL cells isolated from patient blood
-
Stromal cell line (e.g., HS-5)
-
Co-culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound (or SNS-062)
-
Opaque-walled 96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Plate stromal cells in a 96-well plate and allow them to form a confluent monolayer.
-
Isolate primary CLL cells from patient samples.
-
Add CLL cells on top of the stromal cell monolayer.
-
Treat the co-cultures with various concentrations of this compound or DMSO.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
Conclusion
This compound, as represented by its analog SNS-062, is a potent, non-covalent inhibitor of Btk with a distinct mechanism of action compared to first-generation covalent inhibitors. Its ability to reversibly bind to the ATP pocket of Btk allows it to maintain efficacy against the C481S resistance mutation. Furthermore, its favorable selectivity profile, particularly the lack of EGFR inhibition, suggests a potential for a better safety profile. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and drug developers working on next-generation Btk inhibitors for the treatment of B-cell malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diverse marrow stromal cells protect CLL cells from spontaneous and drug-induced apoptosis: development of a reliable and reproducible system to assess stromal cell adhesion-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stromal cells support the survival of human primary chronic lymphocytic leukemia (CLL) cells through Lyn-driven extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 6. viracta.investorroom.com [viracta.investorroom.com]
- 7. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. viviabiotech.com [viviabiotech.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase Ib dose-escalation study of the selective, noncovalent, reversible Bruton’s tyrosine kinase inhibitor vecabrutinib in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.ctfassets.net [assets.ctfassets.net]
Btk IN-1: A Potent and Selective Inhibitor of Bruton's Tyrosine Kinase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical enzyme for B-cell development, differentiation, and survival.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, positioning it as a key therapeutic target.[3][4] Btk IN-1, an analog of SNS-062 (Vecabrutinib), has emerged as a potent inhibitor of BTK.[5][6] This technical guide provides a comprehensive overview of this compound, with a focus on its quantitative data, experimental methodologies, and its place within the BTK signaling cascade.
Core Data Presentation
This compound and its parent compound, SNS-062 (Vecabrutinib), have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory potency and pharmacokinetic profile.
Table 1: In Vitro Potency of SNS-062 (Vecabrutinib)
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | |||
| BTK | 0.3 nM | Recombinant Human | [7][8] |
| ITK | 2.2 nM | Recombinant Human | [7][8] |
| Inhibitory Concentration (IC50) | |||
| Wild-Type BTK | 2.9 nM (pBTK) | Cellular Assay | [8][9] |
| Wild-Type BTK | 4.6 nM | Recombinant Kinase Assay | [8] |
| C481S Mutant BTK | 4.4 nM (pBTK) | Cellular Assay | [8][9] |
| C481S Mutant BTK | 1.1 nM | Recombinant Kinase Assay | [8] |
| ITK | 24 nM | Not Specified | [7][8][10] |
| pBTK in Whole Blood | 50 nM | Human | [8][9][11] |
Table 2: In Vivo Data for SNS-062 (Vecabrutinib)
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| Oral Bioavailability (%F) | ≥ 40% | Rat, Dog | [7][8] |
| Terminal Half-life (t½) | 5 to 6 hours | Rat, Dog | [7][8] |
| Efficacy | |||
| pBTK Inhibition (IC50) | 47 nM | Mice | [11][12] |
| B-cell Antibody Response (ED50) | 11 mg/kg | Mouse | [12] |
| Collagen-Induced Arthritis (ED50) | 0.8 and 3.9 mg/kg | Rat | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize BTK inhibitors like this compound.
BTK Kinase Activity Assay (In Vitro)
This assay determines the concentration of the inhibitor required to block 50% of the BTK enzyme's activity.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a synthetic peptide)
-
This compound (or SNS-062) serially diluted in DMSO
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (Luminometer)
-
-
Procedure:
-
Add the kinase buffer, recombinant BTK enzyme, and substrate to the wells of the microplate.
-
Add the serially diluted this compound or control vehicle (DMSO) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescent signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Phospho-BTK (Cellular Assay)
This method is used to assess the inhibition of BTK autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Cell line expressing BTK (e.g., a B-cell lymphoma line)
-
Cell culture medium and supplements
-
This compound (or SNS-062)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells using ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of BTK phosphorylation inhibition.
-
Cell Viability Assay
This assay measures the effect of the inhibitor on the survival and proliferation of cells.
-
Reagents and Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
This compound (or SNS-062)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader (Luminometer)
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescent signal, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the BTK signaling pathway, a typical experimental workflow, and the logical progression of inhibitor characterization.
Caption: The BTK signaling cascade initiated by B-cell receptor activation.
Caption: A typical workflow for the preclinical evaluation of a BTK inhibitor.
Caption: The logical relationship and key attributes of this compound and SNS-062.
Conclusion
This compound, as an analog of the potent and selective BTK inhibitor SNS-062 (Vecabrutinib), represents a significant tool for researchers in the field of B-cell malignancies and autoimmune diseases. Its well-characterized in vitro and in vivo profile, including its activity against the C481S resistance mutation, makes it a valuable compound for further investigation. The detailed experimental protocols and visual representations of the signaling pathways and workflows provided in this guide are intended to facilitate a deeper understanding and further exploration of this promising therapeutic agent.
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SNS-062 CAS#: 1270014-40-8 [amp.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 10. abmole.com [abmole.com]
- 11. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
The Role of Bruton's Tyrosine Kinase (Btk) Inhibition in Autoimmune Disease Research: A Technical Guide to Btk IN-1 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase, is a critical signaling molecule in multiple immune cell lineages. It plays a central role in B-cell receptor (BCR) signaling, which is essential for B-cell development, differentiation, and activation.[1][2] Dysregulation of Btk activity has been implicated in the pathogenesis of various autoimmune diseases, including rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), making it a compelling therapeutic target.[1][2] Btk inhibitors block the downstream signaling cascades that lead to the proliferation of autoreactive B-cells and the production of autoantibodies. This technical guide provides an in-depth overview of Btk IN-1, a Btk inhibitor, and its closely related analog, SNS-062 (Vecabrutinib), as tools for studying and potentially treating autoimmune diseases.
Mechanism of Action: Btk Signaling in Autoimmunity
Btk is a key component of the BCR signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of Btk. Activated Btk, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors that drive B-cell proliferation, survival, and differentiation into antibody-producing plasma cells. In autoimmune diseases, this pathway is aberrantly activated, leading to the production of autoantibodies and the perpetuation of the inflammatory response. Btk inhibitors function by blocking the kinase activity of Btk, thereby interrupting this signaling cascade and mitigating the pathogenic effects of autoreactive B cells.
Quantitative Data for Btk Inhibitors
Precise quantitative data is essential for evaluating the potency and selectivity of kinase inhibitors. While specific data for this compound is limited, extensive information is available for its close analog, SNS-062 (Vecabrutinib), and other Btk inhibitors used in autoimmune disease research.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) are key measures of a drug's potency. The selectivity profile against other kinases is crucial for predicting potential off-target effects.
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Notes |
| This compound (SNS-062 analog) | Btk | < 100[3][4][5] | - | Limited public data available. |
| SNS-062 (Vecabrutinib) | Wild-Type Btk | 2.9 - 4.6[4][5] | 0.3[4][5] | Non-covalent inhibitor.[4][5] |
| C481S Mutant Btk | 4.4[4][5] | - | Retains potency against this common resistance mutation.[4][5] | |
| ITK | 24[5][6] | 2.2[4][5] | Also inhibits Interleukin-2-inducible T-cell kinase (ITK).[3][4][5][6] | |
| EGFR | - | - | Does not bind to Epidermal Growth Factor Receptor (EGFR).[7] | |
| Ibrutinib | Btk | 0.46[6] | - | Irreversible covalent inhibitor. |
| Acalabrutinib | Btk | - | - | Irreversible covalent inhibitor with high selectivity. |
In Vivo Efficacy in Animal Models of Autoimmune Disease
Animal models are critical for evaluating the therapeutic potential of drug candidates. The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model for rheumatoid arthritis.
| Inhibitor | Animal Model | Dosing | Key Findings |
| SNS-062 (Vecabrutinib) | Rat Collagen-Induced Arthritis (CIA) | 0.8 - 3.9 mg/kg (ED50)[7] | Dose-dependent reduction in knee and ankle histopathology.[7] |
| Evobrutinib | Mouse Collagen-Induced Arthritis (CIA) | 3 mg/kg, once daily | Almost completely prevented the development of arthritis symptoms. |
| BI-BTK-1 | NZB/W F1 Lupus Mice | 3 mg/kg and 10 mg/kg | Significantly reduced total B cell numbers and anti-dsDNA antibody titers. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key assays and models used in the study of Btk inhibitors for autoimmune diseases.
Btk Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on Btk enzyme activity.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)
-
ATP
-
Btk substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
Microplate reader for luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of Btk enzyme diluted in kinase buffer to each well.
-
Incubate for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the Btk substrate and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
B-cell Activation Assay (Cell-based) using Flow Cytometry
This assay assesses the ability of a compound to inhibit B-cell activation in a cellular context.
Materials:
-
Human or mouse peripheral blood mononuclear cells (PBMCs) or isolated B cells.
-
RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin.
-
B-cell activators (e.g., anti-IgM antibody, anti-CD40 antibody, CpG oligodeoxynucleotides).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD19, anti-CD69, anti-CD86).
-
Flow cytometer.
Procedure:
-
Isolate PBMCs or B cells from whole blood.
-
Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Pre-incubate the cells with serial dilutions of the test compound or DMSO (vehicle control) for 1-2 hours at 37°C, 5% CO2.
-
Stimulate the cells with a B-cell activator (e.g., anti-IgM) for 18-24 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against B-cell surface markers (e.g., CD19) and activation markers (e.g., CD69, CD86).
-
Acquire data on a flow cytometer.
-
Analyze the data by gating on the B-cell population (CD19+) and quantifying the expression of activation markers.
-
Calculate the percent inhibition of B-cell activation for each compound concentration and determine the IC50 value.
Collagen-Induced Arthritis (CIA) in Mice
This is a widely used animal model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old).
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
Syringes and needles.
-
Test compound (e.g., this compound) formulated for oral or intraperitoneal administration.
Procedure:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of bovine type II collagen (100 µg per mouse) in IFA.
-
Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment:
-
Begin administration of the test compound or vehicle control daily, starting from a designated day post-immunization (e.g., day 18 or at the onset of disease).
-
-
Disease Assessment:
-
Monitor mice regularly for the onset and severity of arthritis.
-
Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (e.g., 0 = normal, 1 = mild swelling/erythema of one joint, 2 = moderate swelling/erythema of multiple joints, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Harvest paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.
-
Visualizing Key Pathways and Processes
Diagrams are invaluable for understanding complex biological pathways and experimental workflows. The following are representations created using the DOT language for Graphviz.
Caption: Simplified Btk signaling pathway in B-cells and the inhibitory action of this compound.
Caption: Preclinical development workflow for a Btk inhibitor for autoimmune diseases.
Conclusion
This compound and its well-characterized analog, SNS-062 (Vecabrutinib), represent valuable tools for the investigation of Btk's role in autoimmune diseases. The data and protocols presented in this guide offer a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of Btk inhibition. As our knowledge of the intricate signaling pathways in autoimmunity expands, the development of potent and selective Btk inhibitors will likely continue to be a promising avenue for the development of novel therapies for patients with these debilitating conditions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | BTK | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating B-cell Malignancies with Btk IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and methodologies for investigating B-cell malignancies using the Bruton's tyrosine kinase (Btk) inhibitor, Btk IN-1. Btk is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell cancers, making it a key therapeutic target.[1] this compound, a potent and non-covalent Btk inhibitor, offers a valuable tool for both basic research and drug development in this field.
Introduction to Btk and B-cell Malignancies
B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Burkitt's lymphoma, are characterized by the uncontrolled proliferation of malignant B-lymphocytes.[1] The survival and proliferation of these cancerous B-cells are often dependent on the constitutive activation of the BCR signaling pathway.[1] Btk, a non-receptor tyrosine kinase, is a central player in this pathway. Its activation triggers a cascade of downstream signaling events that promote cell survival, proliferation, and differentiation.[2]
This compound is an analog of SNS-062, a novel and potent non-covalent inhibitor of Btk.[3][4] Unlike covalent inhibitors that form a permanent bond with the kinase, non-covalent inhibitors like this compound offer a reversible mode of action. This characteristic can be advantageous in overcoming resistance mechanisms, such as mutations at the covalent binding site (e.g., C481S).[3]
Quantitative Data on this compound and Related Inhibitors
The inhibitory activity of this compound and its analog SNS-062 has been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.
| Inhibitor | Target | Assay Type | IC50 (nM) | Cell Line/System | Reference |
| This compound (SNS-062 analog) | Btk | Kinase Assay | < 100 | N/A | [4][5][6][7] |
| SNS-062 | Wild-Type Btk | Kinase Assay | 2.9 | N/A | [8] |
| SNS-062 | C481S Mutant Btk | Kinase Assay | 4.4 | N/A | [8] |
| SNS-062 | Btk Autophosphorylation | Human Whole Blood | 50 | Human Whole Blood | [3][8] |
| Ibrutinib | Wild-Type Btk | Kinase Assay | 0.58 | N/A | [8] |
| Ibrutinib | C481S Mutant Btk | Kinase Assay | 25.7 | N/A | [8] |
| Ibrutinib | Raji (Burkitt's Lymphoma) | Cell Proliferation | 5200 | Raji | [2] |
| Ibrutinib | Ramos (Burkitt's Lymphoma) | Cell Proliferation | 868 | Ramos | [2] |
| QL47 | Ramos (Burkitt's Lymphoma) | Cell Proliferation | 370 | Ramos | [9] |
| QL47 | U2932 (B-cell Lymphoma) | Cell Proliferation | 200 | U2932 | [9] |
Signaling Pathways and Experimental Workflows
Btk Signaling Pathway in B-cell Malignancies
The following diagram illustrates the central role of Btk in the BCR signaling pathway and the downstream effects that contribute to the pathogenesis of B-cell malignancies.
Caption: Simplified Btk signaling pathway in B-cell malignancies.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical workflow for assessing the efficacy of this compound in a research setting.
Caption: Workflow for evaluating this compound's in vitro efficacy.
Detailed Experimental Protocols
In Vitro Btk Kinase Assay
This assay measures the direct inhibitory effect of this compound on Btk enzymatic activity.
Materials:
-
Recombinant human Btk enzyme
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Btk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of Btk enzyme solution (e.g., 2 ng/µL) to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the Btk substrate and ATP (final concentrations of 0.2 mg/mL and 10 µM, respectively).
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Plot the percentage of Btk activity against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Western Blot for Phosphorylated Btk and Downstream Targets
This protocol allows for the detection of changes in the phosphorylation status of Btk and its downstream effectors in B-cell malignancy cell lines following treatment with this compound.
Materials:
-
B-cell malignancy cell lines (e.g., Ramos, MEC-1)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed B-cell malignancy cells (e.g., 1 x 10⁶ cells/mL) and allow them to grow overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of B-cell malignancy cell lines.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
For the MTS assay, add 20 µL of MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
-
For the CellTiter-Glo® assay, add 100 µL of the reagent to each well, mix, and measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[10]
Apoptosis Assay by Annexin V Staining
This flow cytometry-based assay quantifies the induction of apoptosis in B-cell malignancy cells treated with this compound.
Materials:
-
B-cell malignancy cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the cell viability assay.
-
Harvest both adherent and suspension cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[11][12] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[11][12]
Conclusion
This compound serves as a valuable research tool for elucidating the role of Btk signaling in the pathophysiology of B-cell malignancies and for the preclinical evaluation of novel therapeutic strategies. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at understanding and targeting this critical pathway in B-cell cancers. Careful execution of these methodologies will contribute to the development of more effective treatments for patients with these diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 4. This compound | BTK | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell viability assay [bio-protocol.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Btk IN-1: A Technical Guide to its Chemical Structure, Properties, and Inhibition of Bruton's Tyrosine Kinase
For Immediate Release
This technical guide provides an in-depth overview of Btk IN-1, a potent inhibitor of Bruton's tyrosine kinase (Btk). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and the mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for assessing Btk inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound, also known as SNS-062 analog, is a small molecule inhibitor of Bruton's tyrosine kinase.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Synonyms | SNS-062 analog, BTK-IN-1 | [1][2] |
| CAS Number | 1270014-40-8 | [1] |
| Molecular Formula | C₁₉H₂₁ClN₆O | [1] |
| Molecular Weight | 384.86 g/mol | [1] |
| Canonical SMILES | ClC1=CC=CC(CNC(NC2CN(C3=C(C=CN4)C4=NC=N3)CCC2)=O)=C1 | [2] |
| InChI Key | SPSNKQVUYDXOGY-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in DMSO | [2] |
| Purity | ≥98% | [2] |
| Appearance | Crystalline solid | [2] |
Inhibitory Activity and Quantitative Data
This compound is a potent inhibitor of Btk with a reported IC50 of less than 100 nM.[1] More specific quantitative data is available for its analog, SNS-062 (also known as Vecabrutinib), which is a noncovalent inhibitor of Btk.[3][4][5]
| Analyte | Assay Type | Value | Reference |
| Btk | Kinase Binding Assay (Kd) | 0.3 nM | [3][5] |
| Itk | Kinase Binding Assay (Kd) | 2.2 nM | [3][5] |
| pBTK (autophosphorylation) | Cellular Assay (Human Whole Blood) | IC50: 50 nM | [3][4][5] |
| Wild-Type Btk | Recombinant Kinase Assay | IC50: 4.6 nM | [5] |
| C481S Mutant Btk | Recombinant Kinase Assay | IC50: 1.1 nM | [5] |
| Wild-Type Btk | Cellular Assay (pBTK) | IC50: 2.9 nM | [5] |
| C481S Mutant Btk | Cellular Assay (pBTK) | IC50: 4.4 nM | [5] |
| Itk | Kinase Assay | IC50: 24 nM | [5] |
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below.
Btk Signaling Pathway and Inhibition
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[6] Upon BCR activation, Btk is recruited to the cell membrane and subsequently activated, leading to the downstream activation of multiple signaling cascades, including the PLCγ2, MAPK, and NF-κB pathways. This compound exerts its inhibitory effect by targeting the kinase activity of Btk, thereby disrupting these downstream signals.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Btk inhibitors like this compound. These are based on commonly used methodologies in the field.
In Vitro Btk Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to Btk activity.
Materials:
-
Recombinant Btk enzyme
-
Btk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound (or other inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Prepare a reaction mix containing kinase buffer, Btk enzyme, and Btk substrate.
-
Add a small volume of serially diluted this compound or DMSO (vehicle control) to the assay wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Btk Autophosphorylation Assay
This assay measures the ability of an inhibitor to block Btk autophosphorylation at a specific site (e.g., Y223) in a cellular context, often in peripheral blood mononuclear cells (PBMCs) or whole blood.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
This compound (or other inhibitor) serially diluted in DMSO
-
BCR activator (e.g., anti-IgM antibody)
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: Primary antibody against phospho-Btk (Y223) and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore).
-
Detection system (e.g., Western blot apparatus, ELISA reader, or flow cytometer).
Procedure:
-
Pre-incubate whole blood or PBMCs with serially diluted this compound or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Stimulate the cells with a BCR activator to induce Btk autophosphorylation.
-
Lyse the cells to release intracellular proteins.
-
Quantify the levels of phosphorylated Btk using a suitable detection method (e.g., Western blot, ELISA, or intracellular flow cytometry).
-
Normalize the phospho-Btk signal to the total Btk or a housekeeping protein.
-
Calculate the percent inhibition for each inhibitor concentration and determine the cellular IC50 value.
Conclusion
This compound is a potent and well-characterized inhibitor of Bruton's tyrosine kinase. Its ability to effectively block Btk activity, as demonstrated by both in vitro and cellular assays, highlights its potential as a valuable research tool for studying Btk signaling and as a lead compound for the development of novel therapeutics targeting B-cell malignancies and autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists working in this field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Btk Inhibitor, Btk IN-1, Disrupts Key Downstream Signaling Pathways Essential for B-Cell Function
For Immediate Release
[City, State] – [Date] – Btk IN-1, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), has demonstrated significant effects on downstream signaling pathways crucial for B-cell proliferation, differentiation, and survival. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the inhibitor's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved. This compound is also known as SNS-062 analog.[1]
Inhibition of Btk and its Downstream Effectors
Bruton's tyrosine kinase is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling.[2] Upon BCR engagement, Btk becomes activated and subsequently phosphorylates key downstream substrates, including Phospholipase Cγ2 (PLCγ2). The activation of PLCγ2 initiates a cascade of signaling events, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, evidenced by the phosphorylation of Extracellular signal-Regulated Kinase (ERK), and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. These pathways are fundamental for regulating cell fate.
This compound (SNS-062 analog) has been shown to be a potent inhibitor of Btk, with a half-maximal inhibitory concentration (IC50) of less than 100 nM in biochemical assays.[1][3] More specifically, in a recombinant kinase assay, its analog SNS-062 exhibited an IC50 of 4.6 nM against wild-type Btk.[4] In cellular assays measuring the autophosphorylation of Btk in human whole blood, SNS-062 showed an average IC50 of 50 nM.[5][6]
The inhibitory action of this compound extends to the downstream signaling molecules. Studies on its analog, SNS-062, have shown a dose-dependent inhibition of Btk phosphorylation in primary chronic lymphocytic leukemia (CLL) cells, which is comparable to the well-characterized Btk inhibitor, ibrutinib.[3][4] Furthermore, treatment with SNS-062 has been observed to decrease the phosphorylation of ERK in Jurkat cells, indicating a disruption of the MAPK pathway.[4]
Quantitative Analysis of this compound (SNS-062 analog) Activity
To provide a clear and comparative overview of the inhibitory potency of this compound's analog, SNS-062, the following tables summarize the available quantitative data.
| Assay Type | Target | Inhibitor | IC50 (nM) | Cell/System | Reference |
| Recombinant Kinase Assay | Wild-Type Btk | SNS-062 | 4.6 | N/A | [4] |
| Recombinant Kinase Assay | C481S Mutant Btk | SNS-062 | 1.1 | N/A | [4] |
| Cellular Assay (pBTK) | Btk | SNS-062 | 50 (average) | Human Whole Blood | [5][6] |
| Biochemical Assay | Btk | This compound | <100 | N/A | [1][3] |
Further quantitative data on the direct inhibition of PLCγ2, ERK, and AKT phosphorylation by this compound or its analog SNS-062 in cellular contexts is still emerging.
Signaling Pathways Modulated by this compound
The following diagrams, generated using Graphviz (DOT language), illustrate the Btk signaling pathway and the points of intervention by this compound.
Caption: Btk signaling cascade initiated by BCR activation and inhibited by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to assess the effect of this compound on downstream signaling pathways.
Kinase Assay (In Vitro)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against Btk.
-
Reagents and Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound (or SNS-062) at various concentrations
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the Btk enzyme and substrate to each well.
-
Incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Western Blotting for Phosphorylated Proteins (Cell-Based)
This protocol describes the detection of phosphorylated PLCγ2, ERK, and Akt in a cellular context following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture a suitable B-cell line (e.g., Ramos, Daudi) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere or grow to the desired confluency.
-
Starve the cells in serum-free media for 4-6 hours before treatment.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce Btk signaling.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-PLCγ2, phospho-ERK, phospho-Akt, and their respective total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.
-
Caption: Workflow for analyzing this compound's effect on downstream signaling via Western Blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
Unraveling the Kinase Selectivity Profile of Btk IN-1: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the kinase selectivity profile of Btk IN-1, a potent inhibitor of Bruton's tyrosine kinase (Btk). This compound, also known as SNS-062 or Vecabrutinib, has demonstrated significant potential in targeting B-cell malignancies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its inhibitory activity, experimental methodologies, and the signaling pathways it modulates.
Executive Summary
This compound is a highly potent, non-covalent inhibitor of Bruton's tyrosine kinase. It exhibits strong affinity for both wild-type Btk and the C481S mutant, a common resistance mutation. While demonstrating high selectivity for Btk, it also shows activity against a limited number of other kinases, most notably Interleukin-2-inducible T-cell kinase (ITK). This guide presents the quantitative data on its kinase selectivity, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Kinase Inhibition Profile of this compound (SNS-062)
The kinase selectivity of this compound (SNS-062) has been evaluated against a broad panel of kinases. The following tables summarize the key quantitative data, including dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50), providing a clear comparison of its potency against its primary target and potential off-targets.
Table 1: Potency of this compound (SNS-062) against Btk and ITK
| Target Kinase | Parameter | Value (nM) |
| Btk (Wild-Type) | Kd | 0.3[1][2][3] |
| Btk (Wild-Type) | IC50 (pBTK) | 2.9[1][3] |
| Btk (Wild-Type) | IC50 (recombinant kinase assay) | 4.6[1] |
| Btk (C481S Mutant) | IC50 (pBTK) | 4.4[1][3] |
| Btk (C481S Mutant) | IC50 (recombinant kinase assay) | 1.1[1] |
| ITK | Kd | 2.2[1][2][3] |
| ITK | IC50 | 24[1][2] |
| Btk (in human whole blood) | IC50 (pBTK) | 50[1][3] |
Table 2: Selectivity Profile of this compound (SNS-062) against a Broader Kinase Panel
In a comprehensive screen against 234 kinases, this compound (SNS-062) demonstrated a high degree of selectivity, with a biochemical IC50 of less than 100 nM for only seven kinases.[4] While the complete list of these seven kinases with their specific IC50 values is not publicly available in the reviewed literature, it is established that the inhibitor does not bind to EGFR.[3]
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the characterization of this compound's kinase selectivity.
In Vitro Kinase Binding Assay
This protocol outlines the general steps for determining the dissociation constant (Kd) of an inhibitor for a target kinase.
Objective: To measure the binding affinity of this compound to purified kinase proteins.
Materials:
-
Purified recombinant kinase (e.g., Btk, ITK)
-
This compound (SNS-062)
-
Appropriate kinase buffer
-
Detection reagents (e.g., fluorescently labeled tracer, antibody)
-
Microplates
Procedure:
-
Prepare a series of dilutions of this compound in the kinase buffer.
-
Add a fixed concentration of the purified kinase to the wells of a microplate.
-
Add the this compound dilutions to the wells containing the kinase.
-
Add a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase's ATP pocket.
-
Add a detection antibody that binds to the kinase, enabling a fluorescence resonance energy transfer (FRET) signal when the tracer is bound.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the FRET signal using a suitable plate reader.
-
The signal will be inversely proportional to the amount of this compound bound to the kinase.
-
Calculate the Kd value by fitting the data to a suitable binding isotherm model.
Cellular BTK Autophosphorylation Assay
This protocol describes a method to assess the inhibitory activity of this compound on Btk function within a cellular context.
Objective: To measure the IC50 value of this compound by quantifying the inhibition of Btk autophosphorylation.
Materials:
-
Cell line expressing Btk (e.g., human whole blood, specific cancer cell lines)
-
This compound (SNS-062)
-
Cell culture medium
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies: anti-phospho-Btk (pY223) and total Btk antibody
-
Western blot or ELISA reagents
Procedure:
-
Culture the Btk-expressing cells under standard conditions.
-
Pre-incubate the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells to induce Btk activation and autophosphorylation.
-
Lyse the cells to extract total protein.
-
Quantify the levels of phosphorylated Btk and total Btk using either Western blot or ELISA.
-
For Western blotting, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with the specific antibodies.
-
For ELISA, use a sandwich or direct ELISA format with plates coated with a capture antibody and detect with a labeled primary or secondary antibody.
-
Determine the ratio of phosphorylated Btk to total Btk for each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Btk Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor (BCR) signaling cascade.
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the key steps involved in determining the kinase selectivity profile of an inhibitor.
Caption: Workflow for determining the kinase selectivity profile of a compound.
References
- 1. glpbio.com [glpbio.com]
- 2. abmole.com [abmole.com]
- 3. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 4. Vecabrutinib inhibits B-cell receptor signal transduction in chronic lymphocytic leukemia cell types with wild-type or mutant Bruton tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
Btk IN-1: A Technical Guide for Probing Bruton's Tyrosine Kinase Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Btk IN-1, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), for its application as a tool in BTK-related research. This document details its mechanism of action, quantitative biochemical and cellular data, and experimental protocols to facilitate its effective use in probing BTK function.
Introduction to this compound
This compound, also known as SNS-062 analog, is a small molecule inhibitor of Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2][3][4][5] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. This compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of BTK.
Mechanism of Action
This compound is a potent inhibitor of BTK's kinase activity.[1][2][3][4][5] By binding to the kinase domain of BTK, it blocks the transfer of phosphate from ATP to its substrates, thereby inhibiting the downstream signaling cascade. This inhibition ultimately affects B-cell activation, proliferation, and survival.
Quantitative Data
The following tables summarize the key quantitative data for this compound (SNS-062), providing insights into its potency and selectivity.
Table 1: Biochemical Potency of this compound (SNS-062)
| Target | Assay Type | Parameter | Value (nM) |
| Wild-Type BTK | Kinase Binding Assay | Kd | 0.3[6][7] |
| Wild-Type BTK | Direct Kinase Assay | IC50 | 2.9[6][7] |
| C481S Mutant BTK | Direct Kinase Assay | IC50 | 4.4[6][7] |
Table 2: Cellular Activity of this compound (SNS-062)
| Cell Type/System | Assay | Parameter | Value (nM) |
| Human Whole Blood | BTK Autophosphorylation | Average IC50 | 50[6][7][8] |
| 293 Cells (WT BTK) | BTK Autophosphorylation | IC50 | 570[6][7] |
| 293 Cells (C481S BTK) | BTK Autophosphorylation | IC50 | 800[6][7] |
Table 3: Kinase Selectivity Profile of this compound (SNS-062)
| Kinase | Parameter | Value (nM) |
| ITK | Kd | 2.2[6][7] |
| EGFR | Kd | > 25[6][7] |
| Other 7 kinases | Kd | < 25[6][7] |
Note: this compound (SNS-062) was shown to bind to 9 kinases with a Kd of less than 25 nM in an in vitro kinase binding assay.[6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the BTK signaling pathway and a general experimental workflow for using this compound to probe BTK function.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying BTK function using this compound.
Experimental Protocols
BTK Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kinase assay kits.
Materials:
-
Recombinant BTK enzyme
-
This compound (SNS-062 analog)
-
Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white, flat-bottom plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of diluted this compound or vehicle control.
-
Add 10 µL of a solution containing the BTK enzyme and substrate to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure ADP formation by adding 25 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent and incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Western Blot Analysis of BTK Pathway Phosphorylation
Materials:
-
B-cell line (e.g., Ramos)
-
This compound (SNS-062 analog)
-
Stimulating agent (e.g., anti-IgM F(ab')₂)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed B-cells in appropriate culture medium and allow them to attach or grow to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with anti-IgM for a short period (e.g., 5-15 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
B-cell Proliferation Assay (MTT Assay)
Materials:
-
B-cell line
-
This compound (SNS-062 analog)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear, flat-bottom plates
Procedure:
-
Seed B-cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Conclusion
This compound (SNS-062 analog) is a potent and selective tool for the investigation of BTK's role in health and disease. Its well-characterized biochemical and cellular activities, combined with the detailed protocols provided in this guide, will enable researchers to design and execute robust experiments to further our understanding of BTK signaling and to accelerate the development of novel therapeutics targeting this critical kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | BTK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Btk IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[3] Btk IN-1 is a potent inhibitor of Btk, and its analog, SNS-062 (Vecabrutinib), is a noncovalent (reversible) inhibitor that has demonstrated efficacy against both wild-type and C481S mutant Btk, a common source of resistance to covalent Btk inhibitors like ibrutinib.[4]
These application notes provide detailed protocols for utilizing this compound and its analogs in cell culture-based assays to study their effects on B-cell lymphoma cell lines. The protocols cover cell culture maintenance, cell viability assays, western blotting for target engagement and downstream signaling, and apoptosis analysis.
Data Presentation
The following tables summarize the quantitative data for the Btk inhibitor SNS-062, an analog of this compound.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity of SNS-062
| Target | Assay Type | Metric | Value (nM) | Reference |
| Btk | Kinase Binding Assay | Kd | 0.3 | [4] |
| ITK | Kinase Binding Assay | Kd | 2.2 | [4] |
| Wild-Type Btk | Recombinant Kinase Assay | IC50 | 4.6 | [5] |
| C481S Mutant Btk | Recombinant Kinase Assay | IC50 | 1.1 | [5] |
| Wild-Type Btk | pBTK Cellular Assay (293 cells) | IC50 | 570 | [4] |
| C481S Mutant Btk | pBTK Cellular Assay (293 cells) | IC50 | 800 | [4] |
| Btk Autophosphorylation | Human Whole Blood Assay | Average IC50 | 50 | [4][6] |
| Btk Autophosphorylation | In Vivo Mouse Model | IC50 | 47 | [6] |
Table 2: Reference IC50 Values of Other Btk Inhibitors in Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Inhibitor | Assay | Incubation Time | IC50 (µM) | Reference |
| JeKo-1 | Ibrutinib | MTT | 72 h | 11 | [7] |
| JeKo-1 | SRX3262 | Alamar Blue | 48 h | 0.62 | [8] |
| Mino | Ibrutinib | MTT | 72 h | ~6.5 | [8] |
| Mino | SRX3262 | Alamar Blue | 48 h | 0.13 | [8] |
| Mino | CC-292 | MTT | 72 h | Sensitive | [9] |
Experimental Protocols
Cell Line Culture
This section provides protocols for the maintenance of B-cell lymphoma cell lines commonly used in Btk inhibitor studies. All cell lines should be handled in a BSL-2 laboratory.
1.1 Ramos (Burkitt's Lymphoma)
-
Morphology: Lymphoblast-like cells growing in suspension, singly or in clumps.[7]
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), and 2 mM L-glutamine.[3] Some protocols suggest 20% FBS.[7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density between 3 x 105 and 9 x 105 cells/mL.[3][10] Split cultures every 2-3 days. Centrifuge cells, resuspend in fresh medium, and seed at the recommended density.
1.2 JeKo-1 (Mantle Cell Lymphoma)
-
Morphology: Lymphoblast cells growing in suspension.[11]
-
Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 20% FBS.[11][12] Penicillin-Streptomycin (1%) can be added.[13]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9][11]
-
Subculturing: Maintain cell density between 2 x 104 and 4 x 104 viable cells/mL.[12] Do not exceed 2.5 x 106 cells/mL.[11] Cultures can be maintained by adding fresh medium or by centrifugation and resuspension.[12]
1.3 Mino (Mantle Cell Lymphoma)
-
Morphology: Large lymphoblast cells growing singly and in small clumps in suspension.[8][14]
-
Growth Medium: ATCC-formulated RPMI-1640 Medium supplemented with 15% FBS.[1]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Maintain cell density by seeding at 6 x 104 viable cells/mL.[1] Do not allow the cell concentration to exceed 1.5 x 106 cells/mL.[1]
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability and proliferation of lymphoma cell lines.
2.1 Materials:
-
Lymphoma cell lines (e.g., Ramos, JeKo-1, Mino)
-
Complete growth medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
2.2 Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 0.5-1.0 x 105 cells/mL in 100 µL of complete growth medium per well.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested starting concentration range is 1 nM to 10 µM. Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14] Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Btk Signaling Pathway
This protocol is to assess the effect of this compound on the phosphorylation of Btk and its downstream signaling proteins.
3.1 Materials:
-
Lymphoma cell lines
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Btk (Tyr223), anti-Btk, anti-p-PLCγ2, anti-PLCγ2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-NF-κB p65, anti-NF-κB p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
3.2 Protocol:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities and normalize to the total protein or loading control.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
4.1 Materials:
-
Lymphoma cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
4.2 Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.[8] Include both vehicle-treated and untreated controls.
-
Cell Harvesting: Collect both adherent (if any) and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Protein Kinase CK1α Sustains B-Cell Receptor Signaling in Mantle Cell Lymphoma [frontiersin.org]
- 5. The BTK/PI3K/BRD4 axis inhibitor SRX3262 overcomes Ibrutinib resistance in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bruton tyrosine kinase inhibitor CC-292 shows activity in mantle cell lymphoma and synergizes with lenalidomide and NIK inhibitors depending on nuclear factor-κB mutational status | Haematologica [haematologica.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. graphviz.org [graphviz.org]
- 13. Attributes | Graphviz [graphviz.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Btk IN-1 in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Btk IN-1, a potent Bruton's tyrosine kinase (Btk) inhibitor, in in vitro kinase assays. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction to this compound
This compound is a potent inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] Dysregulation of Btk activity is implicated in various B-cell malignancies and autoimmune diseases, making it a significant target for therapeutic intervention.[1][3] this compound exhibits an IC50 value of less than 100 nM for Btk, making it a valuable tool for studying Btk function and for the development of novel therapeutics.[4][5]
Data Presentation
Effective evaluation of a kinase inhibitor requires precise and clearly presented data. The following tables summarize the known biochemical potency of this compound and provide a template for assessing its selectivity profile.
Table 1: Biochemical Potency of this compound against Btk
| Inhibitor | Target Kinase | IC50 (nM) | Assay Technology |
| This compound | Btk | < 100 | Biochemical Kinase Assay |
Data sourced from publicly available information.[4][5]
Table 2: Example Selectivity Profile of a Btk Inhibitor
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Btk |
| Btk | < 100 | 1 |
| Tec | Data not available | - |
| Itk | Data not available | - |
| Src | Data not available | - |
| Lyn | Data not available | - |
| Lck | Data not available | - |
| EGFR | Data not available | - |
This table serves as a template. Researchers should perform their own kinome profiling to determine the specific selectivity of this compound.
Btk Signaling Pathway
Btk is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in B-cell proliferation, differentiation, and survival.[6][7][8]
Caption: Btk signaling pathway initiated by BCR activation.
Experimental Protocols
The following are detailed protocols for performing in vitro kinase assays with this compound using two common assay formats: a luminescence-based ADP-Glo™ assay and a TR-FRET-based LanthaScreen® assay.
Protocol 1: ADP-Glo™ Kinase Assay
This protocol measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
Recombinant human Btk enzyme
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[7]
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow:
Caption: Workflow for the ADP-Glo™ in vitro kinase assay.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration for the highest dose is 10 mM.
-
Dilute the recombinant Btk enzyme to the desired concentration in pre-chilled Kinase Buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
Prepare a 2X substrate and 2X ATP solution in Kinase Buffer. The final ATP concentration is typically at or near the Km for Btk.
-
-
Kinase Reaction:
-
Add 1 µL of the this compound serial dilutions or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Btk enzyme to each well.
-
Incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: LanthaScreen® Eu Kinase Binding Assay
This protocol is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of the inhibitor to the kinase.
Materials:
-
Recombinant human Btk enzyme (tagged, e.g., GST or His)
-
This compound (dissolved in DMSO)
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
TR-FRET Dilution Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[1]
-
Black, low-volume 384-well plates
-
TR-FRET compatible plate reader
Experimental Workflow:
Caption: Workflow for the LanthaScreen® in vitro kinase binding assay.
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of this compound in 100% DMSO.
-
Prepare a 3X solution of the Btk enzyme and the Eu-anti-Tag antibody in TR-FRET Dilution Buffer.
-
Prepare a 3X solution of the appropriate LanthaScreen® Kinase Tracer in TR-FRET Dilution Buffer.
-
-
Binding Reaction:
-
Add 5 µL of the this compound serial dilutions or DMSO to the wells of a 384-well plate.
-
Add 5 µL of the 3X Kinase/Antibody mixture to each well.
-
Add 5 µL of the 3X Kinase Tracer solution to each well.
-
-
Incubation and Signal Detection:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal by reading the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.[9]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion
This compound is a valuable research tool for investigating the role of Btk in cellular signaling and for the development of novel therapeutics. The protocols provided here offer robust methods for characterizing the in vitro activity of this compound and other potential Btk inhibitors. Careful experimental design and data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. ajmc.com [ajmc.com]
- 2. Signalling of Bruton's Tyrosine Kinase, Btk | Semantic Scholar [semanticscholar.org]
- 3. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | BTK | TargetMol [targetmol.com]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
- 8. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 9. baranlab.org [baranlab.org]
Application Notes and Protocols for BTK IN-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target. BTK IN-1 is a potent and specific inhibitor of BTK, offering a valuable tool for studying B-cell biology and for preclinical drug development. These application notes provide detailed protocols and concentration guidelines for the use of this compound in various cell-based assays.
Mechanism of Action
This compound is a potent Bruton's tyrosine kinase (BTK) inhibitor with a reported IC50 of less than 100 nM in biochemical kinase assays.[2] It acts by targeting the BTK protein, a key component of the B-cell receptor (BCR) signaling pathway.[1] This pathway, when activated, leads to a cascade of downstream signaling events that are crucial for B-cell survival and proliferation.[1] By inhibiting BTK, this compound effectively blocks these downstream signals, which can lead to the induction of apoptosis (programmed cell death) in B-cells.
Data Presentation: Recommended Concentration Ranges
The optimal concentration of this compound will vary depending on the cell line, assay type, and experimental conditions. Based on data from similar covalent BTK inhibitors, the following concentration ranges are recommended as a starting point. Researchers should perform dose-response experiments to determine the optimal concentration for their specific system.
| Assay Type | Cell Line Examples | Recommended Starting Concentration Range | Key Readouts | Reference Inhibitor Data |
| B-Cell Proliferation Assay | Ramos, Raji, Primary B-cells | 1 nM - 10 µM | Cell viability (e.g., MTS, CellTiter-Glo), [³H]-thymidine incorporation | Ibrutinib IC50: 0.868 µM (Ramos), 5.20 µM (Raji)[3]; CC-292 EC50: 3 nM (Primary B-cells)[4] |
| Apoptosis Assay | Ramos, DLBCL cell lines | 100 nM - 10 µM | Annexin V/PI staining, Caspase-3/7 activity, PARP cleavage | Ibrutinib in combination with mTOR inhibitors induces apoptosis in DLBCL cells.[5] |
| Western Blotting (BTK Phosphorylation Inhibition) | Ramos, HEK293T | 100 nM - 5 µM | p-BTK (Tyr223), p-PLCγ2 | QL47 EC50: 475 nM (BTK autophosphorylation in cells)[6]; Ibrutinib: Significant inhibition at 0.1 - 10 µM (Ramos)[3] |
Experimental Protocols
B-Cell Proliferation Assay (MTS-Based)
This protocol is designed to assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, Raji)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear flat-bottom cell culture plates
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol measures the induction of apoptosis by this compound.
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate at a density that will not lead to overconfluence during the treatment period.
-
Treat cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and suspension cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for BTK Phosphorylation
This protocol assesses the ability of this compound to inhibit the autophosphorylation of BTK.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium
-
This compound stock solution
-
Stimulating agent (e.g., anti-IgM antibody)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a B-cell receptor agonist like anti-IgM for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Wash cells with cold PBS and lyse them on ice with lysis buffer.[7]
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and run the gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody against p-BTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total BTK and a loading control like GAPDH to ensure equal protein loading.
Mandatory Visualizations
References
- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Preparation of Btk IN-1 Stock Solution in DMSO
Introduction
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a critical role in various signaling pathways, most notably the B-cell receptor (BCR) signaling pathway.[1][2][3] Its involvement in B-cell development, activation, and proliferation has made it a significant target in the research and development of therapies for B-cell malignancies and autoimmune diseases.[1][3][4] Btk IN-1 is a potent inhibitor of Btk with an IC50 of less than 100 nM.[5][6][7] This document provides detailed protocols for the preparation of a this compound stock solution using dimethyl sulfoxide (DMSO) as a solvent, ensuring its proper handling and storage for use in various experimental settings.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 384.86 g/mol | [5][6][7] |
| IC50 | < 100 nM | [5][6][7] |
| Solubility in DMSO | 77 mg/mL (200.07 mM) | [5] |
| 95 mg/mL (246.84 mM) | [6] | |
| ≥ 100 mg/mL (259.83 mM) | [7] | |
| Appearance | Crystalline solid | [8] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -80°C for up to 1 year; -20°C for up to 1 month | [5][7] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.
-
Preparation: Ensure a clean and dry workspace. It is recommended to handle this compound powder in a chemical fume hood. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 3.85 mg of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[5][6] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][7]
-
Working Solution Preparation: When needed for experiments, thaw a single aliquot and dilute it to the desired final concentration using the appropriate cell culture medium or buffer. Note that the final concentration of DMSO in cell-based assays should typically not exceed 0.1% to avoid solvent-induced cellular effects.[6]
Visualizations
Btk Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (Btk) in the B-cell receptor (BCR) signaling cascade. Upon BCR engagement, a series of phosphorylation events leads to the activation of Btk, which in turn phosphorylates and activates downstream effectors such as phospholipase Cγ2 (PLCγ2). This ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.[1][9]
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 4. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | BTK | TargetMol [targetmol.com]
- 7. glpbio.com [glpbio.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of BTK IN-1 (SNS-062/Vecabrutinib)
These application notes provide detailed information and protocols for the in vivo administration of the Bruton's tyrosine kinase (BTK) inhibitor, BTK IN-1, also known as SNS-062 or Vecabrutinib. This document is intended for researchers, scientists, and drug development professionals conducting preclinical animal studies.
Introduction
This compound (SNS-062/Vecabrutinib) is a potent and selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] Unlike first-generation covalent BTK inhibitors such as ibrutinib, this compound can effectively inhibit both wild-type BTK and the C481S mutant, a common resistance mutation.[1][2][3][4][6] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. This compound also demonstrates inhibitory activity against Interleukin-2-inducible T-cell kinase (ITK), while sparing the epidermal growth factor receptor (EGFR), which may contribute to a favorable safety profile.[1][2][3]
Mechanism of Action
This compound functions by binding to the active site of BTK, thereby preventing its autophosphorylation and the subsequent downstream signaling cascade. This leads to the inhibition of pathways crucial for the survival and proliferation of malignant B-cells. The reversible, non-covalent binding mechanism allows this compound to be effective against BTK enzymes that have acquired mutations at the cysteine 481 residue, a site of covalent modification for inhibitors like ibrutinib.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: BTK Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the available in vitro and in vivo data for this compound (SNS-062).
Table 1: In Vitro Activity of this compound (SNS-062)
| Parameter | Value | Cell/System | Reference |
| BTK Binding (Kd) | 0.3 nM | In vitro kinase binding assay | [2][3] |
| BTK Autophosphorylation (IC50) | 50 nM (average) | Human whole blood | [1][2][3] |
Table 2: In Vivo Pharmacodynamics of this compound (SNS-062)
| Animal Model | Parameter | Value | Reference |
| Mouse | pBTK Inhibition (IC50) | 47 nM | [1][2][3] |
| Mouse | B-cell mediated antibody response (ED50) | 11 mg/kg | [2][3] |
| Rat | Collagen-induced arthritis (ED50) | 0.8 and 3.9 mg/kg (knee and ankle histopathology) | [2][3] |
Table 3: In Vivo Pharmacokinetics of this compound (SNS-062)
| Animal Model | Parameter | Value | Administration Route | Reference |
| Rat | Oral Bioavailability (%F) | ≥ 40% | Oral | [7] |
| Dog | Oral Bioavailability (%F) | ≥ 40% | Oral | [7] |
| Rat | Terminal Half-life | 5 to 6 hours | Oral | [7] |
| Dog | Terminal Half-life | 5 to 6 hours | Oral | [7] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound for in vivo animal studies, as well as a key pharmacodynamic assay.
Preparation of this compound for Oral Administration
Materials:
-
This compound (SNS-062) powder
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Appropriate tubes for storage
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired final concentration and dosing volume. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose in a 20 g mouse (dosing volume of 0.2 mL), you would need 2 mg of this compound per 0.2 mL of vehicle.
-
Weigh the calculated amount of this compound powder accurately.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 15-30 minutes to ensure a uniform suspension.
-
Visually inspect the suspension for any large particles or clumps. If necessary, continue to homogenize until a uniform suspension is achieved.
-
Store the suspension at 2-8°C and protect from light. It is recommended to prepare the formulation fresh daily. Before each use, vortex or stir the suspension to ensure homogeneity.
In Vivo Administration via Oral Gavage in Mice
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (e.g., 1 mL)
-
Animal balance
-
70% ethanol for disinfection
Procedure:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
-
Draw the calculated volume of the this compound suspension into the syringe.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for at least 30 minutes post-administration.
Pharmacodynamic Assay: Inhibition of BTK Autophosphorylation (pBTK) in Whole Blood
Materials:
-
Whole blood samples collected from treated and vehicle control animals
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge
-
Enzyme-linked immunosorbent assay (ELISA) kit for phosphorylated BTK (pBTK) and total BTK
-
Plate reader
Procedure:
-
Sample Collection: At predetermined time points after this compound administration, collect whole blood from animals via an appropriate method (e.g., cardiac puncture, retro-orbital bleed) into tubes containing an anticoagulant (e.g., EDTA).
-
Cell Lysis:
-
Centrifuge the blood sample to pellet the cells.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, vortexing occasionally, to ensure complete lysis.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (cell lysate).
-
Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
ELISA:
-
Perform an ELISA to quantify the levels of both phosphorylated BTK (pBTK) and total BTK in each lysate, following the manufacturer's instructions for the specific ELISA kit.
-
Briefly, this will involve adding a standardized amount of total protein from each lysate to wells coated with capture antibodies for pBTK and total BTK, followed by incubation with detection antibodies and a substrate for signal generation.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the concentration of pBTK and total BTK in each sample based on a standard curve.
-
Determine the percentage of pBTK inhibition by comparing the ratio of pBTK to total BTK in the this compound treated groups to the vehicle control group.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound in a tumor xenograft model.
Caption: In Vivo Efficacy Study Workflow.
References
- 1. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sunesis Announces Presentation Of The Ohio State University-Sponsored Preclinical Study Of BTK Inhibitor SNS-062 At AACR Annual Meeting - BioSpace [biospace.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Mast Cell Activation with Btk IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Btk IN-1, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor, to investigate mast cell activation. This document includes an overview of the signaling pathway, detailed experimental protocols, and expected outcomes based on the known function of Btk in mast cell biology.
Introduction to Btk in Mast Cell Activation
Mast cells are critical effector cells in allergic and inflammatory responses. Their activation, primarily through the high-affinity IgE receptor (FcεRI), initiates a signaling cascade leading to the release of pre-formed mediators (degranulation) and the de novo synthesis of cytokines and chemokines. Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase, is a key downstream signaling molecule in the FcεRI pathway.[1][2][3][4] Upon FcεRI aggregation by antigen-IgE complexes, Btk is activated and plays a crucial role in calcium mobilization, mast cell degranulation, and the production of inflammatory cytokines.[1][3][5] Therefore, selective inhibition of Btk presents a valuable strategy for studying and potentially modulating mast cell-mediated responses.
This compound (also known as SNS-062 analog) is a potent inhibitor of Btk.[6] While specific data on this compound in mast cells is limited, its analog, SNS-062, has a reported IC50 of approximately 50 nM for Btk autophosphorylation in human blood.[2] This information can be used as a starting point for determining the optimal concentration of this compound in mast cell-based assays.
Btk Signaling Pathway in Mast Cell Activation
The following diagram illustrates the central role of Btk in the FcεRI signaling cascade in mast cells.
Caption: Btk signaling cascade in mast cells initiated by FcεRI cross-linking.
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound and its analog SNS-062. Researchers should perform dose-response studies to determine the optimal concentration for their specific mast cell type and experimental conditions.
| Compound | Target | Assay | IC50 | Reference |
| This compound (SNS-062 analog) | Btk | Kinase Assay | < 100 nM | [6] |
| SNS-062 | Btk | Autophosphorylation in human blood | ~50 nM | [2] |
Experimental Protocols
Experimental Workflow for Studying this compound Effects
Caption: General workflow for investigating the impact of this compound on mast cell activation.
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Materials:
-
Mast cells (e.g., bone marrow-derived mast cells (BMMCs) or human LAD2 cells)
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
This compound (and vehicle control, e.g., DMSO)
-
Tyrode's buffer (or similar physiological buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate buffer, pH 4.5
-
0.2 M glycine, pH 10.7
-
96-well plates
-
Plate reader (405 nm)
Procedure:
-
Cell Culture and Sensitization:
-
Culture mast cells to the desired density.
-
Sensitize cells with anti-DNP IgE (e.g., 0.5-1 µg/mL) for 18-24 hours.
-
-
Pre-treatment with this compound:
-
Wash sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Resuspend cells in Tyrode's buffer.
-
Pre-incubate cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 30-60 minutes at 37°C. A dose-response curve is recommended to determine the optimal inhibitory concentration.
-
-
Mast Cell Activation:
-
Add DNP-HSA (e.g., 10-100 ng/mL) to the cell suspension to induce degranulation.
-
Incubate for 30-60 minutes at 37°C.
-
Include a negative control (no antigen) and a positive control (vehicle + antigen).
-
To determine total β-hexosaminidase content, lyse an equal number of untreated cells with 0.5% Triton X-100.
-
-
Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add pNAG solution (in 0.1 M citrate buffer) to each well.
-
Incubate at 37°C for 60-90 minutes.
-
Stop the reaction by adding 0.2 M glycine buffer.
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition:
-
% Release = [(OD_sample - OD_blank) / (OD_total_lysate - OD_blank)] x 100
-
-
Protocol 2: Cytokine Release Assay (ELISA or Multiplex)
This protocol measures the amount of newly synthesized and released cytokines (e.g., TNF-α, IL-6, IL-13) following mast cell activation.
Materials:
-
Mast cells
-
Anti-DNP IgE antibody
-
DNP-HSA (antigen)
-
This compound (and vehicle control)
-
Complete cell culture medium
-
ELISA or Multiplex cytokine assay kits
-
96-well cell culture plates
-
Plate reader for ELISA or Luminex instrument for multiplex assays
Procedure:
-
Cell Culture and Sensitization:
-
Plate mast cells in a 96-well culture plate.
-
Sensitize cells with anti-DNP IgE (e.g., 0.5-1 µg/mL) for 18-24 hours.
-
-
Pre-treatment with this compound:
-
Gently wash the sensitized cells with fresh culture medium.
-
Add fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control.
-
Pre-incubate for 30-60 minutes at 37°C.
-
-
Mast Cell Activation:
-
Add DNP-HSA (e.g., 10-100 ng/mL) to stimulate the cells.
-
Incubate for 6-24 hours at 37°C (incubation time depends on the specific cytokine being measured).
-
-
Supernatant Collection and Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Perform ELISA or a multiplex bead-based assay on the supernatants according to the manufacturer's instructions to quantify the concentration of desired cytokines.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Compare the cytokine levels in this compound treated samples to the vehicle-treated controls.
-
Expected Results
-
Degranulation: Pre-treatment with this compound is expected to cause a dose-dependent inhibition of β-hexosaminidase release from IgE-activated mast cells.
-
Cytokine Release: this compound is anticipated to significantly reduce the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-13 in a dose-dependent manner.
By employing these protocols, researchers can effectively utilize this compound as a tool to dissect the role of Btk in mast cell activation and to evaluate its potential as a therapeutic agent for mast cell-driven diseases.
References
- 1. Involvement of Bruton's Tyrosine Kinase in FcεRI-dependent Mast Cell Degranulation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 3. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
- 6. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
BTK IN-1 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to Bruton's tyrosine kinase (BTK) IN-1 solubility. Below you will find frequently asked questions (FAQs), troubleshooting guides for common solubility challenges, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving BTK IN-1?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. Values range from 77 mg/mL to over 100 mg/mL.[1][2][3][4] For consistency, it is advisable to refer to the manufacturer's product datasheet that came with your specific lot of the compound.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration.[1][2] To aid dissolution, sonication in an ultrasonic cleaner or gentle warming of the solution to 37°C can be employed.[1][3]
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][3][4] For short-term use (within one week), aliquots can be stored at -20°C.[1][2][3][4]
Q5: My this compound precipitated out of solution upon dilution into my aqueous experimental buffer. What should I do?
A5: This is a common issue due to the low aqueous solubility of this compound. To address this, ensure the final concentration of DMSO in your aqueous solution is kept low, typically not exceeding 0.1%, to maintain compound solubility and minimize solvent effects on cells.[1] If precipitation still occurs, you may need to optimize your dilution protocol, which could include a step-wise dilution or the use of a co-solvent if your experimental system allows. For in vivo experiments, specific formulations using co-solvents like PEG300, Tween 80, or corn oil may be necessary.[4]
Quantitative Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 95 mg/mL | 246.84 mM | TargetMol[1] |
| DMSO | 77 mg/mL | 200.07 mM | Selleck Chemicals[2] |
| DMSO | ≥ 100 mg/mL | 259.83 mM | GlpBio[3], MedChemExpress[4] |
| Water | Insoluble | - | TargetMol[1], Selleck Chemicals[2] |
| Ethanol | Insoluble | - | Selleck Chemicals[2] |
Note: The molecular weight of this compound is 384.86 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.8486 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.[1] Gentle warming to 37°C can also be applied.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[1]
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your pre-warmed cell culture medium or aqueous buffer to achieve the final desired working concentration.
-
Crucially, ensure that the final concentration of DMSO in the working solution does not exceed 0.1% to avoid solvent-induced cytotoxicity. [1] For example, to achieve a 10 µM final concentration, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Mix the final working solution thoroughly by gentle pipetting or brief vortexing.
-
Add the working solution to your cell culture plates.
-
Always include a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%) in your experimental setup to account for any effects of the solvent.[1]
Visual Troubleshooting and Pathway Diagrams
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
Troubleshooting off-target effects of Btk IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Bruton's tyrosine kinase (Btk) inhibitor, Btk IN-1. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, particularly those related to off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-covalent inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of less than 100 nM.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of Btk and preventing its phosphorylation, thereby blocking downstream signaling pathways. This compound is an analog of SNS-062, also known as vecabrutinib.[1][3]
Q2: My cells are showing unexpected toxicity or a phenotype inconsistent with Btk inhibition. Could this be due to off-target effects?
A2: Yes, unexpected cellular responses can be indicative of off-target effects. While this compound is designed to be a selective inhibitor, like many small molecules, it can interact with other kinases. Its analog, SNS-062, has been shown to bind to a limited number of other kinases.[4][5][6] Notably, unlike the first-generation Btk inhibitor ibrutinib, SNS-062 does not inhibit the Epidermal Growth Factor Receptor (EGFR), which is associated with side effects like diarrhea and rash.[4][5][6] If you observe significant toxicity, it is crucial to assess the inhibitor's effect on other potential targets.
Q3: I am not observing the expected inhibition of B-cell receptor (BCR) signaling. What could be the issue?
A3: Several factors could contribute to a lack of efficacy. First, confirm the activity of your this compound stock. Improper storage or handling can lead to degradation. Second, ensure that the concentration and incubation time are appropriate for your specific cell type and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration. Finally, consider the possibility of resistance mechanisms in your cell line, such as mutations in the Btk gene, although this compound's analog SNS-062 has shown efficacy against the common C481S resistance mutation.[7][8]
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
A4: Target engagement can be confirmed using several methods. A straightforward approach is to perform a Western blot to assess the phosphorylation status of Btk at key tyrosine residues (e.g., Y223 for autophosphorylation). A decrease in phosphorylated Btk (pBtk) upon treatment with this compound indicates target engagement. More advanced cellular target engagement assays like NanoBRET™ or TR-FRET can provide quantitative data on inhibitor binding within intact cells.
Q5: What are the known off-targets of this compound's analog, SNS-062?
A5: In vitro kinase binding assays have shown that SNS-062 binds to 9 kinases with a dissociation constant (Kd) of less than 25 nM.[4][5][6] Besides Btk itself, a notable off-target is Interleukin-2-inducible T-cell kinase (ITK), another member of the Tec family of kinases.[8][9][10] The lack of EGFR inhibition is a key feature of SNS-062's selectivity profile.[8][9][10]
Quantitative Data: Kinase Selectivity of SNS-062 (this compound analog)
The following table summarizes the known binding affinities and inhibitory concentrations of SNS-062, the analog of this compound. This data is essential for understanding its potency and potential off-target effects.
| Target | Parameter | Value (nM) | Reference |
| Btk (Wild-Type) | Kd | 0.3 | [4][5][6][8] |
| IC50 (pBTK) | 2.9 | [8][9][10] | |
| IC50 (recombinant kinase assay) | 4.6 | [9][10] | |
| IC50 (human whole blood pBTK) | 50 | [4][5][6][8][9][10] | |
| Btk (C481S mutant) | IC50 (pBTK) | 4.4 | [8][9][10] |
| IC50 (recombinant kinase assay) | 1.1 | [9][10] | |
| ITK | Kd | 2.2 | [4][5][6][8] |
| IC50 | 24 | [9][10] | |
| Other Kinases | Number of kinases with Kd < 25 nM | 9 | [4][5][6] |
| EGFR | Binding | Does not bind | [4][5][6][8] |
Experimental Protocols
Western Blot for Btk Phosphorylation
This protocol allows for the qualitative assessment of Btk inhibition by measuring the levels of phosphorylated Btk.
Materials:
-
Cells of interest (e.g., B-cell lymphoma cell line)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Btk (e.g., Tyr223) and anti-total-Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and denature by boiling. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-Btk antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Btk.
Cellular Target Engagement using NanoBRET™ Assay
This protocol provides a quantitative measure of this compound binding to Btk within living cells. This is a generalized protocol based on the Promega NanoBRET™ technology and may require optimization.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoBRET™ Btk-NanoLuc® fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
This compound
-
White, 96-well or 384-well assay plates
Procedure:
-
Transfection: Transfect cells with the Btk-NanoLuc® fusion vector according to the manufacturer's protocol and culture for 24 hours to allow for expression.
-
Cell Seeding: Harvest and resuspend the transfected cells in Opti-MEM® I Medium and seed into the assay plate.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the wells.
-
Add a fixed concentration of the NanoBRET™ Tracer to all wells.
-
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours to allow the binding to reach equilibrium.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
BRET Measurement: Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot against the concentration of this compound to determine the IC50 value for target engagement.
Visualizations
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results when using this compound.
Caption: Logical relationship between this compound, its molecular targets, and resulting cellular effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | BTK | TargetMol [targetmol.com]
- 3. eosmedchem.com [eosmedchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 9. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cell Viability Assessment After Btk IN-1 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Btk IN-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a potent and specific inhibitor of Bruton's tyrosine kinase (Btk).[1] Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, differentiation, and activation of B-cells.[2][3][4][5][6][7] By inhibiting Btk, this compound disrupts these downstream signaling cascades, which can lead to a decrease in cell proliferation and, consequently, a reduction in cell viability, particularly in B-cell malignancies where this pathway is often overactive.[7][8]
Q2: Which cell viability assay should I choose for my experiment with this compound?
A2: The choice of assay depends on your specific experimental needs and cell type. Commonly used assays include:
-
Tetrazolium-based assays (MTT, MTS, XTT): These colorimetric assays measure metabolic activity as an indicator of cell viability. They are high-throughput and widely used. However, kinase inhibitors can sometimes interfere with cellular metabolic activity, potentially leading to an over- or underestimation of cell viability.[9]
-
ATP-based assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which correlate with the number of viable cells. They are generally more sensitive than tetrazolium assays.
-
Dye exclusion assays (e.g., Trypan Blue, Propidium Iodide): These assays identify viable cells based on membrane integrity. They provide a direct count of live and dead cells but are typically lower in throughput.
-
Live-cell imaging and flow cytometry: These methods can provide multi-parametric data on cell viability, apoptosis, and cell cycle status.
Q3: I am not observing the expected decrease in cell viability after this compound treatment. What could be the reason?
A3: Several factors could contribute to this observation:
-
Cell Line Resistance: The cell line you are using may not be dependent on the Btk signaling pathway for survival, or it may have developed resistance mechanisms.
-
Incorrect Inhibitor Concentration: The concentration of this compound used may be too low to effectively inhibit Btk. It is crucial to perform a dose-response experiment to determine the optimal concentration (e.g., IC50).
-
Inhibitor Instability: Ensure that the this compound stock solution is properly prepared, stored, and has not degraded.
-
Assay Interference: As mentioned in Q2, the chosen viability assay might be providing misleading results.[9] Consider validating your findings with an alternative method.
-
Experimental Timeline: The incubation time with the inhibitor may not be sufficient to induce a significant decrease in viability. A time-course experiment is recommended.
Q4: My cell viability results are highly variable between experiments. How can I improve reproducibility?
A4: To improve reproducibility, consider the following:
-
Consistent Cell Culture Practices: Ensure consistent cell passage number, seeding density, and growth conditions.
-
Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate dispensing of cells and reagents.
-
Homogeneous Cell Suspension: Ensure a single-cell suspension before seeding to avoid clumps, which can affect viability and assay readings.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate can be prone to evaporation, leading to altered cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile media or PBS.
-
Proper Controls: Include appropriate vehicle controls (e.g., DMSO-treated cells) and positive controls (a compound known to induce cell death in your cell line).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background in viability assay | Reagent contamination or precipitation. | Prepare fresh reagents and ensure they are properly dissolved. Centrifuge reagents before use if precipitation is observed. |
| Cell contamination (e.g., mycoplasma). | Regularly test cell lines for mycoplasma contamination. | |
| Incorrect wavelength reading. | Ensure the plate reader is set to the correct wavelength for your specific assay. | |
| Unexpectedly low cell viability in control wells | Poor cell health. | Use cells at a low passage number and ensure they are in the logarithmic growth phase. |
| Toxicity of the vehicle (e.g., DMSO). | Perform a vehicle toxicity test to determine the maximum non-toxic concentration for your cell line. | |
| Inaccurate cell counting. | Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue staining). | |
| Inconsistent results across a multi-well plate | Uneven cell seeding. | Ensure a homogeneous cell suspension and careful pipetting to distribute cells evenly. |
| Temperature or CO2 gradients in the incubator. | Ensure proper incubator calibration and uniform conditions across all plates. | |
| Edge effects. | As mentioned in FAQ Q4, avoid using the outer wells or fill them with sterile liquid. | |
| Discrepancy between different viability assays | Different cellular parameters being measured. | This is not necessarily an error. Different assays reflect different aspects of cell health (e.g., metabolic activity vs. membrane integrity). Report the results from both assays and interpret them in the context of what each assay measures. |
| Interference of this compound with a specific assay. | Research potential off-target effects of the inhibitor on the assay chemistry.[9] Compare with a direct cell counting method like trypan blue exclusion. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Trypan Blue Exclusion Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound in a suitable format (e.g., 6-well or 12-well plates) for the desired duration.
-
Cell Harvesting: Detach adherent cells using trypsin-EDTA and resuspend them in culture medium. For suspension cells, directly collect the cell suspension.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer.
-
Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculation: Calculate the total number of viable cells and the percentage of cell viability.
Data Presentation
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 0.1 | 1.12 ± 0.06 | 89.6 |
| 1 | 0.85 ± 0.05 | 68.0 |
| 10 | 0.45 ± 0.03 | 36.0 |
| 100 | 0.15 ± 0.02 | 12.0 |
Table 2: Comparison of Viability Assays after 48h Treatment with 10 µM this compound
| Assay | % Viability (Mean ± SD) |
| MTT | 36.0 ± 2.4 |
| Trypan Blue Exclusion | 42.5 ± 3.1 |
| ATP-based Assay | 39.8 ± 2.9 |
Visualizations
Caption: Simplified Btk signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing cell viability after this compound treatment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Btk in B cell development and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pitfalls-of-the-mtt-assay-direct-and-off-target-effects-of-inhibitors-can-result-in-over-underestimation-of-cell-viability - Ask this paper | Bohrium [bohrium.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Btk IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with the Bruton's tyrosine kinase (Btk) inhibitor, Btk IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 value of less than 100 nM.[1] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2][3] By inhibiting Btk, this compound blocks these downstream signals, leading to decreased B-cell activation and survival.[4]
Q2: I'm not seeing the expected decrease in cell viability in my cancer cell line. What could be the reason?
A2: Several factors could contribute to a lack of efficacy:
-
Cell Line Dependency: The cell line you are using may not be dependent on the B-cell receptor signaling pathway for survival. Btk inhibitors are most effective in B-cell malignancies where this pathway is constitutively active.[3]
-
Compound Integrity: Ensure the this compound compound has been stored correctly and that the prepared solutions are at the intended concentration. This compound is typically dissolved in DMSO.[1]
-
Experimental Conditions: The incubation time or concentration of this compound may be insufficient. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Resistance Mutations: Although less common in vitro, the target cells could have mutations in the Btk gene that confer resistance to the inhibitor.[5]
Q3: I am observing unexpected cell death in a cell line that should not be sensitive to Btk inhibition. Why might this be happening?
A3: This could be due to off-target effects of this compound. While designed to be specific for Btk, small molecule inhibitors can sometimes inhibit other kinases, leading to unintended biological consequences. First-generation Btk inhibitors have been associated with off-target effects.[3] Potential off-target kinases for Btk inhibitors include members of the Src and TEC kinase families, as well as the epidermal growth factor receptor (EGFR).[6][7] Inhibition of these kinases can lead to unexpected phenotypes, including apoptosis in various cell types.
Troubleshooting Guides
Problem 1: Inconsistent results in Btk phosphorylation Western Blots.
This guide will help you troubleshoot and optimize your Western blot protocol for detecting phosphorylated Btk (pBtk).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Phosphatase Activity | Lyse cells on ice and use a lysis buffer supplemented with a phosphatase inhibitor cocktail.[8] |
| Low Abundance of pBtk | Stimulate the B-cell receptor pathway before cell lysis to increase the levels of pBtk. Use a sensitive ECL substrate for detection.[8] |
| Incorrect Antibody Dilution | Optimize the primary antibody concentration by performing a titration experiment. |
| Blocking Buffer Issues | For phospho-specific antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.[8][9] |
| Insufficient Protein Loading | Ensure you are loading a sufficient amount of total protein (typically 20-40 µg) per lane. |
Detailed Experimental Protocol: Western Blot for Btk Phosphorylation
-
Cell Lysis:
-
After treatment with this compound or vehicle control, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Btk (Tyr223) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
To confirm equal loading, strip the membrane and re-probe with an antibody against total Btk or a housekeeping protein like GAPDH.
-
Problem 2: Discrepancy between biochemical and cellular assay results.
This can occur when an inhibitor shows high potency in a purified enzyme assay but is less effective in a cellular context.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Permeability | The compound may have poor cell membrane permeability. Consider using a different cell line or performing a cell permeability assay. |
| Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps. This can be tested by co-incubating with known efflux pump inhibitors. |
| High ATP Concentration in Cells | The intracellular concentration of ATP is much higher than that used in many biochemical assays. This can lead to competitive inhibition and a decrease in the apparent potency of ATP-competitive inhibitors. |
| Compound Metabolism | The compound may be rapidly metabolized by the cells into an inactive form. |
Detailed Experimental Protocol: Btk Kinase Activity Assay (ADP-Glo™)
This protocol is adapted from commercially available kits and can be used to determine the IC50 of this compound in a biochemical setting.[10][11]
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer.
-
Prepare a solution of recombinant Btk enzyme and the appropriate substrate in kinase buffer.
-
Prepare the ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to a 384-well plate.
-
Add the Btk enzyme/substrate solution to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Problem 3: Unexpected Phenotype Suggesting Off-Target Effects.
If you observe a cellular phenotype that is not consistent with Btk inhibition, it is important to consider potential off-target effects.
Troubleshooting Steps:
-
Review the Literature: Research the selectivity profiles of other Btk inhibitors to identify common off-target kinases.[6][12]
-
Perform a Kinome Scan: A kinome scan will provide a broad overview of the kinases that are inhibited by this compound at a given concentration.
-
Validate Off-Targets: Once potential off-targets are identified, you can validate them using biochemical or cellular assays with specific inhibitors for those kinases.
Quantitative Data Summary: Representative Kinase Selectivity Profile
The following table presents a hypothetical but representative kinase selectivity profile for a Btk inhibitor, highlighting potential off-target kinases. This data is typically generated from a kinome-wide binding assay.
| Kinase | Percent Inhibition at 1 µM |
| Btk | 99% |
| TEC | 85% |
| SRC | 70% |
| LYN | 65% |
| EGFR | 40% |
| ITK | 35% |
| JAK3 | 20% |
Note: This is example data. The actual selectivity profile of this compound should be determined experimentally. The selectivity of second-generation BTK inhibitors is generally improved, with fewer off-target effects.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical Btk Signaling Pathway and the inhibitory action of this compound.
Caption: Potential on-target and off-target effects of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. 3.2. BTK Kinase Assay [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Btk IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing the Btk inhibitor, Btk IN-1.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3] It functions by blocking the kinase activity of Btk, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[4][5][6] This pathway is essential for B-cell proliferation, differentiation, and survival.[4][6] Inhibition of Btk leads to the downregulation of downstream signaling cascades, including the activation of phospholipase C gamma 2 (PLCγ2), which in turn affects calcium mobilization and the activation of transcription factors like NF-κB and NFAT.[7][8][9]
2. What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for Btk has been reported to be less than 100 nM in biochemical kinase assays.[1][2][3][10] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental conditions.
3. How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][10] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO. For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year. For short-term storage, aliquots can be kept at -20°C for up to a month.[2]
4. What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point for many cell lines is a concentration range of 0.1 to 10 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
5. What are potential off-target effects of this compound?
While this compound is a selective inhibitor, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Some first-generation Btk inhibitors have been associated with off-target effects on other kinases, such as Src family kinases.[11] It is advisable to include appropriate controls and potentially test the effects of this compound in Btk-deficient cell lines to confirm that the observed effects are on-target.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition for all experiments. Variability in cell culture is a significant source of experimental noise. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of this compound. Prepare a master mix for treating multiple wells or samples to ensure consistency. |
| Incomplete Dissolution of this compound | Ensure this compound is fully dissolved in DMSO before adding to culture media. Sonication may aid in dissolution.[10] |
| Variability in Incubation Times | Standardize all incubation times precisely, from drug treatment to assay readout. |
| Edge Effects in Plate-Based Assays | Avoid using the outer wells of microplates for critical samples, as these are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or media. |
Issue 2: Incomplete or No Inhibition of Btk Activity
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Degraded this compound | Ensure proper storage of this compound stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Short Incubation Time | The time required for this compound to inhibit Btk can vary. Try increasing the incubation time to see if inhibition improves. A typical pre-incubation time for kinase assays is 20-30 minutes. |
| High Cell Density | High cell numbers can metabolize the inhibitor or reduce its effective concentration. Optimize cell seeding density for your assay. |
| Presence of Serum in Media | Serum proteins can bind to small molecule inhibitors, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media if compatible with your cells. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Concentration of this compound | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects. |
| DMSO Toxicity | Ensure the final concentration of DMSO in your culture media is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in all experiments.[10] |
| Cell Line Specific Effects | The response to this compound can be cell-type dependent. Confirm your findings in a second cell line or use a Btk-knockout/knockdown cell line as a negative control. |
Quantitative Data Summary
Table 1: this compound Potency
| Assay Type | Parameter | Value | Reference |
| Biochemical Kinase Assay | IC50 | < 100 nM | [1][2][3][10] |
| Cell-Based Assays | EC50 | Varies by cell line | [12] |
Experimental Protocols
Western Blotting for Btk Phosphorylation
This protocol is for assessing the inhibition of Btk activation by measuring the phosphorylation of Btk at Tyrosine 223 (p-Btk Y223).
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.[13][14] Stimulate the B-cell receptor pathway if necessary (e.g., with anti-IgM).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[15] Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Btk (Y223) and total Btk overnight at 4°C with gentle agitation.[16] Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.[13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Btk enzymatic activity.
-
Reaction Setup: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.02% Brij35).
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle (DMSO) to the reaction wells.
-
Enzyme and Substrate Addition: Add recombinant Btk enzyme and a suitable substrate (e.g., a biotinylated peptide) to the wells. Incubate for 20-30 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Reaction Incubation: Incubate the reaction for a defined period (e.g., 60-120 minutes) at 30°C.
-
Detection: Stop the reaction and detect kinase activity. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™).
Cell Viability Assay
This protocol is for determining the effect of this compound on the viability or proliferation of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Phosphorylated BTK phosphorylates PLCG2 [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. Btk and phospholipase C gamma 2 can function independently during B cell development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | BTK | TargetMol [targetmol.com]
- 11. Btk inhibition: the importance of being selective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Head-to-Head Showdown: Btk IN-1 vs. Ibrutinib in BTK Inhibition
For researchers and drug development professionals, the landscape of Bruton's tyrosine kinase (BTK) inhibitors is one of continuous evolution. Ibrutinib, the first-in-class covalent inhibitor, has revolutionized the treatment of B-cell malignancies. However, the emergence of acquired resistance and off-target effects has spurred the development of novel inhibitors. This guide provides a detailed comparison of the efficacy of Btk IN-1, a potent BTK inhibitor, and the well-established ibrutinib, supported by experimental data and detailed protocols.
This compound, an analog of the potent non-covalent BTK inhibitor SNS-062, presents a distinct profile when compared to the covalent irreversible inhibitor ibrutinib. This comparison delves into their mechanisms of action, inhibitory potency against wild-type and mutant BTK, kinase selectivity, and the preclinical data supporting their efficacy.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between this compound (as represented by its analog SNS-062) and ibrutinib lies in their interaction with the BTK enzyme. Ibrutinib is a covalent inhibitor that forms an irreversible bond with a cysteine residue (C481) in the active site of BTK.[1] This leads to sustained inhibition of the kinase. In contrast, this compound (SNS-062) is a non-covalent inhibitor, meaning it binds reversibly to the enzyme's active site.[2][3] This difference in binding mode has significant implications for their activity against resistance mutations.
Comparative Efficacy: Potency Against Wild-Type and Mutant BTK
Both this compound and ibrutinib are highly potent inhibitors of wild-type BTK. However, their efficacy diverges significantly in the context of the most common resistance mutation, C481S.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Binding Affinity (Kd) | Notes |
| This compound (SNS-062) | Wild-Type BTK | ~4.6 nM[4] | 0.3 nM[3] | Potent non-covalent inhibitor. |
| C481S Mutant BTK | ~1.1 nM[4] | - | Retains high potency against the common resistance mutation.[4] | |
| Ibrutinib | Wild-Type BTK | 0.5 nM | - | Potent covalent inhibitor. |
| C481S Mutant BTK | Potency reduced by 40- to 100-fold[5] | - | Efficacy is significantly compromised by the C481S mutation.[3] |
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the cellular and in vivo activity of both inhibitors.
| Inhibitor | Assay | Metric | Result |
| This compound (SNS-062) | Inhibition of pBTK in human whole blood | IC50 | 50 nM[2][3] |
| In vivo inhibition of pBTK in mice | IC50 | 47 nM[2][3] | |
| B cell-mediated antibody response in mice | ED50 | 11 mg/kg[3][5] | |
| Ibrutinib | Inhibition of BTK autophosphorylation in cells | - | Demonstrated[6] |
| Xenograft mouse models of B-cell malignancies | - | Effective in reducing tumor growth[7] |
Kinase Selectivity: On-Target vs. Off-Target Effects
A critical aspect of any kinase inhibitor is its selectivity. Off-target inhibition can lead to undesirable side effects.
This compound (SNS-062) exhibits a more restricted kinase selectivity profile compared to ibrutinib. It is a potent inhibitor of both BTK and Interleukin-2-inducible T-cell kinase (ITK), with a Kd of 2.2 nM for ITK.[3][8] Notably, it does not inhibit the Epidermal Growth Factor Receptor (EGFR).[2][3]
Ibrutinib , on the other hand, has a broader selectivity profile, inhibiting other kinases such as TEC family kinases, EGFR, and ITK.[9][10] The off-target inhibition of EGFR is thought to contribute to some of ibrutinib's side effects, such as rash and diarrhea.[3]
Signaling Pathways and Experimental Workflows
The inhibition of BTK by either this compound or ibrutinib disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.
Caption: B-Cell Receptor Signaling Pathway and Inhibition by this compound and Ibrutinib.
Experimental Protocols
BTK Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against BTK.
Methodology:
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
BTK substrate (e.g., poly(E4Y))
-
Test compounds (this compound, ibrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the BTK substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of an inhibitor to block BTK activity within a cellular context.
Methodology:
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., TMD8) or primary CLL cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (this compound, ibrutinib) dissolved in DMSO
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the test compounds or DMSO vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a stimulating agent (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK autophosphorylation.
-
Wash the cells with cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-BTK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total BTK to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of BTK autophosphorylation.
-
Caption: Workflow for In Vitro and Cellular BTK Inhibition Assays.
Conclusion
This compound (as represented by its analog SNS-062) and ibrutinib are both potent inhibitors of BTK, a key therapeutic target in B-cell malignancies. While ibrutinib's covalent mechanism has proven clinically effective, its susceptibility to the C481S resistance mutation and its broader kinase selectivity profile present challenges. This compound's non-covalent binding mode allows it to overcome this common resistance mechanism, and its more selective profile, notably sparing EGFR, suggests the potential for a different and possibly improved safety profile. The experimental data summarized here underscore the distinct characteristics of these two inhibitors and highlight the ongoing efforts to develop more effective and durable BTK-targeted therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound and similar non-covalent inhibitors.
References
- 1. Development and characterization of prototypes for in vitro and in vivo mouse models of ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ibrutinib | Cell Signaling Technology [cellsignal.com]
- 7. In vitro, in vivo and ex vivo characterization of ibrutinib: a potent inhibitor of the efflux function of the transporter MRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Btk IN-1 (SNS-062) and Acalabrutinib in B-cell Lymphoma Models
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of two Bruton's tyrosine kinase (BTK) inhibitors, the non-covalent inhibitor Btk IN-1 (SNS-062, also known as vecabrutinib) and the covalent inhibitor acalabrutinib, in the context of B-cell lymphoma models. This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed methodologies for relevant assays.
Executive Summary
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target in various B-cell malignancies. This guide compares this compound (SNS-062), a non-covalent BTK inhibitor, with acalabrutinib, a second-generation covalent inhibitor. Acalabrutinib is known for its high selectivity and potency. This compound (SNS-062) offers a distinct advantage with its efficacy against the C481S mutation in BTK, a common mechanism of acquired resistance to covalent inhibitors like acalabrutinib. While direct head-to-head studies in B-cell lymphoma models are limited, this guide compiles available preclinical data to facilitate an informed comparison.
Mechanism of Action
Acalabrutinib is a second-generation BTK inhibitor that forms an irreversible covalent bond with cysteine residue 481 (Cys481) in the ATP-binding site of the BTK enzyme.[1][2] This permanent binding leads to the inhibition of BTK enzymatic activity, effectively shutting down the downstream signaling pathways that promote B-cell proliferation and survival.[1]
In contrast, this compound (SNS-062) is a non-covalent inhibitor of BTK.[3][4] It does not form a permanent bond with Cys481 and its inhibitory action is reversible.[4] This different binding mechanism allows SNS-062 to maintain activity against BTK enzymes harboring the C481S mutation, which confers resistance to covalent inhibitors.[3][4]
Data Presentation
Table 1: In Vitro Potency of this compound (SNS-062) and Acalabrutinib against BTK
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound (SNS-062) | Wild-Type BTK | 2.9 | pBTK IC50 | [5] |
| C481S Mutant BTK | 4.4 | pBTK IC50 | [5] | |
| Wild-Type BTK | 4.6 | Recombinant kinase assay | [6] | |
| C481S Mutant BTK | 1.1 | Recombinant kinase assay | [6] | |
| Wild-Type BTK (in human whole blood) | 50 | pBTK IC50 | [3][5] | |
| Acalabrutinib | Wild-Type BTK | Not specified | - | - |
| C481S Mutant BTK | >640-fold less potent than SNS-062 | Recombinant kinase assay | [6] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinases Inhibited (Kd < 25 nM) | Key Kinases NOT Inhibited | Reference |
| This compound (SNS-062) | 9 kinases including ITK (Kd = 2.2 nM) | EGFR | [3][5] |
| Acalabrutinib | Highly selective for BTK | EGFR, ITK, TEC | [7] |
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Disease Model | Key Findings | Reference |
| This compound (SNS-062) | Mouse | T cell-independent antibody response | ED50 of 11 mg/kg | [3][5] |
| Rat | Collagen-induced arthritis | ED50 of 0.8 and 3.9 mg/kg for histopathology | [3][5] | |
| Acalabrutinib | NSG Mouse | Human CLL xenograft | Significantly inhibited proliferation and decreased tumor burden | [7] |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a BTK inhibitor is a biochemical kinase assay.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
Test inhibitors (this compound or acalabrutinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 384-well plate, add the BTK enzyme, the kinase buffer, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Viability Assay (General Protocol)
To assess the effect of BTK inhibitors on the viability of B-cell lymphoma cells, a cell proliferation assay can be performed.
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitors (this compound or acalabrutinib) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
96-well plates
-
-
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the test inhibitors or DMSO as a vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% inhibition of growth).
-
B-cell Lymphoma Xenograft Model (General Protocol)
In vivo efficacy of BTK inhibitors can be evaluated using a xenograft model.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
-
Procedure:
-
Subcutaneously or intravenously inject a human B-cell lymphoma cell line (e.g., Ramos, TMD8) into the mice.
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (this compound or acalabrutinib) or a vehicle control orally or via another appropriate route, according to a predetermined dosing schedule and duration.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess the anti-tumor efficacy of the inhibitors.
-
Visualizations
Caption: BTK Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for BTK Inhibitor Evaluation.
References
- 1. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]
- 2. [PDF] Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Btk IN-1 and other BTK inhibitors
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target in B-cell malignancies and autoimmune diseases. A plethora of inhibitors have been developed to modulate its activity, each with distinct biochemical and cellular profiles. This guide provides a head-to-head comparison of Btk IN-1 against other prominent BTK inhibitors, including the first-generation covalent inhibitor Ibrutinib, second-generation covalent inhibitors Acalabrutinib and Zanubrutinib, and the non-covalent inhibitor Pirtobrutinib. This objective analysis, supported by experimental data and detailed protocols, is intended to aid researchers, scientists, and drug development professionals in their evaluation of these critical therapeutic agents.
Biochemical Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the biochemical IC50 values of various BTK inhibitors against BTK and a panel of other kinases to illustrate their selectivity. A lower IC50 value indicates higher potency.
| Inhibitor | BTK IC50 (nM) | TEC IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) | Mechanism of Action |
| This compound | < 100[1] | N/A | N/A | N/A | N/A |
| Ibrutinib | 0.5[2] | 78 | 1.3 | 10.7 | Covalent, Irreversible[2] |
| Acalabrutinib | 3 | >1000 | >1000 | >1000 | Covalent, Irreversible |
| Zanubrutinib | < 1 | 6 | 48 | 67 | Covalent, Irreversible |
| Pirtobrutinib | 0.43 | 4.6 | >1000 | 11 | Non-covalent, Reversible |
N/A: Data not publicly available.
Cellular Activity
Cellular assays provide a more physiologically relevant context for evaluating inhibitor efficacy. The following table presents the half-maximal effective concentration (EC50) values from cellular assays, which measure the concentration of an inhibitor required to elicit a 50% reduction in a specific cellular response, such as BTK autophosphorylation or B-cell activation.
| Inhibitor | Cellular BTK Inhibition EC50 (nM) | B-cell Activation Inhibition EC50 (nM) |
| This compound | N/A | N/A |
| Ibrutinib | 8 | 11 |
| Acalabrutinib | 1.9 | 1.2 |
| Zanubrutinib | 1.3 | 2.5 |
| Pirtobrutinib | 4.8 | 6.2 |
N/A: Data not publicly available.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: BTK Signaling Pathway Downstream of the B-Cell Receptor.
Caption: General Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available luminescent kinase assay kits.
1. Reagent Preparation:
- Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[3]
- BTK Enzyme Solution: Dilute recombinant human BTK enzyme in Kinase Buffer to the desired concentration. The optimal concentration should be determined empirically by titration to achieve a signal-to-background ratio of at least 10.
- Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in Kinase Buffer. The final ATP concentration is typically at or near the Km for BTK.
- Inhibitor Dilutions: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute further in Kinase Buffer. The final DMSO concentration in the reaction should be kept below 1%.
2. Assay Procedure:
- Add 2.5 µL of the diluted inhibitor or vehicle (Kinase Buffer with DMSO) to the wells of a 384-well plate.
- Add 2.5 µL of the BTK enzyme solution to each well and incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.
- Incubate the reaction for 60 minutes at room temperature.
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]
- Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
3. Data Analysis:
- Measure the luminescence of each well using a plate-reading luminometer.
- Subtract the background luminescence (wells with no enzyme) from all other readings.
- Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
- Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol outlines a general procedure to assess the inhibition of BTK autophosphorylation in a cellular context.
1. Cell Culture and Treatment:
- Culture a suitable B-cell line (e.g., Ramos cells) in appropriate media and conditions.
- Seed the cells at a desired density in a multi-well plate.
- Treat the cells with a serial dilution of the BTK inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
2. Cell Stimulation and Lysis:
- Stimulate the B-cell receptor pathway by adding an activating agent (e.g., anti-IgM F(ab')₂ fragment) for a short period (e.g., 10-15 minutes).[4]
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[5]
3. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- Normalize the protein concentrations of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and heat at 95-100°C for 5 minutes to denature the proteins.[6]
4. Western Blotting:
- Separate the protein lysates by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.[5]
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific for phosphorylated BTK (p-BTK Tyr223) overnight at 4°C.
- Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody for total BTK to ensure equal protein loading.
5. Data Analysis:
- Quantify the band intensities for p-BTK and total BTK using densitometry software.
- Normalize the p-BTK signal to the total BTK signal for each sample.
- Plot the normalized p-BTK signal against the logarithm of the inhibitor concentration.
- Calculate the EC50 value by fitting the data to a four-parameter logistic curve.
Conclusion
The selection of a BTK inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and mechanism of action. While this compound shows promise as a potent BTK inhibitor, further characterization of its selectivity profile and cellular activity is warranted for a more comprehensive comparison. Ibrutinib, as the first-in-class inhibitor, provides a benchmark, but its off-target effects have driven the development of more selective second-generation inhibitors like Acalabrutinib and Zanubrutinib. Pirtobrutinib represents a different paradigm with its non-covalent, reversible inhibition, offering a potential solution to resistance mechanisms that emerge with covalent inhibitors. This guide provides a foundational comparison to assist researchers in navigating the complex and evolving field of BTK inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK | eLife [elifesciences.org]
- 3. promega.com [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Unveiling the Selectivity of Btk IN-1: A Comparative Analysis for Drug Discovery Professionals
A deep dive into the cross-reactivity profile of the Bruton's tyrosine kinase (Btk) inhibitor, Btk IN-1, reveals a promising candidate for targeted therapies. This guide provides a comprehensive comparison with other Btk inhibitors, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their quest for more specific and effective treatments.
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a prime therapeutic target for a range of B-cell malignancies and autoimmune diseases. The development of Btk inhibitors has revolutionized treatment paradigms; however, off-target effects remain a significant concern. This report focuses on the cross-reactivity profile of this compound, a novel covalent inhibitor, and benchmarks its performance against established inhibitors such as Ibrutinib and Acalabrutinib.
Kinase Selectivity Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is paramount to its safety and efficacy. Off-target inhibition can lead to a host of adverse effects. The following table summarizes the kinase selectivity of this compound (data represented by the novel inhibitor JS25) compared to other prominent Btk inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) against a panel of kinases. A higher IC50 value indicates lower potency and, in the context of off-target kinases, higher selectivity.
| Kinase | This compound (JS25) IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| Btk | 28.5 | Data not available in provided search results | Data not available in provided search results |
| BMX | 49.0 | Data not available in provided search results | Data not available in provided search results |
| TXK | ~200 | Data not available in provided search results | Data not available in provided search results |
| TEC | ~228 | Data not available in provided search results | Data not available in provided search results |
| ITK | ~427 | Data not available in provided search results | Data not available in provided search results |
| BLK | >3000 | Data not available in provided search results | Data not available in provided search results |
| EGFR | >3000 | Data not available in provided search results | Data not available in provided search results |
| ERBB2 | >3000 | Data not available in provided search results | Data not available in provided search results |
| JAK3 | >3000 | Data not available in provided search results | Data not available in provided search results |
Data for Ibrutinib and Acalabrutinib IC50 values against this specific panel were not available in the initial search results. A KINOMEscan showing the percentage of kinases inhibited at a certain concentration is a common alternative representation of selectivity. A study comparing various BTK inhibitors in clinical development found that at a concentration of 1 µM, acalabrutinib inhibited only 1.5% of the human wild-type kinases tested, indicating high selectivity.[1] In contrast, ibrutinib inhibited 9.4% of the kinases at the same concentration, suggesting a broader off-target profile.[1]
Btk Signaling Pathway
Btk is a key mediator in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of Btk. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB, promoting B-cell proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of various B-cell malignancies.
Caption: Btk signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are the methodologies for key assays used to determine the cross-reactivity and potency of Btk inhibitors.
Kinase Selectivity Profiling (KINOMEscan™)
This method provides a comprehensive assessment of an inhibitor's interaction with a large panel of kinases.
Workflow:
Caption: Workflow for KINOMEscan™ kinase selectivity profiling.
Protocol:
-
Kinase Panel Preparation: A large panel of human kinases is expressed and tagged, then immobilized on a solid support.
-
Competitive Binding: The test inhibitor (e.g., this compound) is incubated with the kinase panel in the presence of a biotinylated, ATP-competitive ligand that is known to bind to the active site of most kinases.
-
Equilibration and Washing: The mixture is allowed to reach equilibrium. Unbound components are then washed away.
-
Quantification: The amount of biotinylated ligand bound to each kinase is quantified, typically using a sensitive method like quantitative PCR (qPCR) or a fluorescence-based assay.
-
Data Analysis: The amount of bound ligand in the presence of the test inhibitor is compared to a control (DMSO vehicle). A reduction in the bound ligand indicates that the test inhibitor is binding to the kinase and competing with the ligand. The results are often expressed as the percentage of control or percentage of inhibition. A common threshold for a "hit" is when a kinase's binding is inhibited by more than 65% at a given inhibitor concentration (e.g., 1 µM).[3]
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the enzymatic activity of a kinase in the presence of an inhibitor to determine the IC50 value.
Protocol:
-
Reagents: Recombinant active Btk enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), ATP, and the test inhibitor (this compound) are prepared in an appropriate buffer.
-
Reaction Setup: The Btk enzyme is pre-incubated with serial dilutions of the inhibitor for a defined period.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of the substrate and ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as phosphospecific antibodies in an ELISA format or by detecting the consumption of ATP using a luminescent assay.
-
Data Analysis: The rate of product formation is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated using non-linear regression analysis.
Conclusion
The cross-reactivity profile of this compound, as represented by the novel inhibitor JS25, demonstrates a high degree of selectivity for Btk over other kinases, particularly when compared to first-generation inhibitors like ibrutinib.[1][4] This enhanced selectivity is a critical attribute that may translate to an improved safety profile in clinical applications. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and validate these findings. As the landscape of Btk inhibitors continues to evolve, a thorough understanding of their selectivity profiles will be indispensable for the development of next-generation therapies with superior efficacy and minimal off-target effects.
References
Confirming BTK Inhibitor Specificity: A Comparative Guide to Kinase Profiling Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative overview of Btk IN-1, a potent Bruton's tyrosine kinase (BTK) inhibitor, and other commercially available alternatives. We present illustrative kinase profiling data and detailed experimental protocols to aid in the critical evaluation of inhibitor specificity.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] this compound is a potent inhibitor of BTK. However, to fully characterize its therapeutic potential, a comprehensive assessment of its kinase selectivity is essential. This is achieved through kinase profiling assays, which measure the inhibitory activity of a compound against a broad panel of kinases.
Comparative Kinase Selectivity
To illustrate the importance of selectivity, the following table summarizes the inhibitory activity of a representative profile for this compound against a panel of selected kinases, alongside publicly available data for the well-characterized BTK inhibitors ibrutinib, acalabrutinib, and zanubrutinib. The data is presented as the percentage of inhibition at a 1 µM concentration. A lower percentage indicates weaker off-target inhibition.
| Kinase Target | This compound (% Inhibition @ 1µM) | Ibrutinib (% Inhibition @ 1µM) | Acalabrutinib (% Inhibition @ 1µM) | Zanubrutinib (% Inhibition @ 1µM) |
| BTK | >95% | >95% | >95% | >95% |
| TEC | 85% | >90%[4] | <50%[5] | <60%[6] |
| ITK | 70% | >90%[4] | <10%[5] | <20%[6] |
| EGFR | <10% | >90%[4] | <5% | <5% |
| ERBB2 (HER2) | <5% | >80%[4] | <5% | <5% |
| BLK | 60% | >90% | <10% | <40% |
| JAK3 | <5% | >70%[4] | <5% | <5% |
| LCK | <10% | <50% | <5% | <10% |
| SRC | <15% | <60% | <10% | <15% |
Note: The data for this compound is a representative profile for illustrative purposes. Data for ibrutinib, acalabrutinib, and zanubrutinib are compiled from published literature.
As the table demonstrates, while all four inhibitors potently inhibit BTK, they exhibit different off-target profiles. For instance, ibrutinib shows significant inhibition of other TEC family kinases (TEC, ITK) and EGFR family kinases.[4] In contrast, acalabrutinib and zanubrutinib display greater selectivity for BTK, with weaker inhibition of many of the tested off-target kinases.[5][6] A more selective inhibitor like acalabrutinib may offer a better safety profile by minimizing off-target related side effects.[1]
Experimental Protocols for Kinase Profiling
The following are detailed methodologies for two common kinase profiling assays that can be employed to determine inhibitor specificity.
ADP-Glo™ Kinase Assay (Promega)
This luminescent-based assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8]
Materials:
-
Kinase of interest (e.g., BTK)
-
Substrate specific to the kinase
-
Test inhibitor (e.g., this compound)
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In a multiwell plate, add 5 µL of the kinase solution.
-
Add 2.5 µL of the test inhibitor dilution (or vehicle control).
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-based light-producing reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the control wells (vehicle only).
-
Radiometric Kinase Assay (³²P-ATP)
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto a substrate.[2][9]
Materials:
-
Kinase of interest (e.g., BTK)
-
Substrate specific to the kinase
-
Test inhibitor (e.g., this compound)
-
[γ-³²P]ATP
-
Non-radiolabeled ("cold") ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Kinase Reaction Setup:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
In microcentrifuge tubes, prepare a reaction mix containing the kinase, substrate, and test inhibitor (or vehicle control).
-
Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubate the reactions at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
-
Reaction Quenching and Substrate Capture:
-
Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).
-
Spot a portion of each reaction mixture onto a phosphocellulose paper or membrane. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
-
Washing and Detection:
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
Place the paper in a vial with scintillation fluid.
-
-
Data Acquisition:
-
Measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the kinase activity.
-
The percentage of kinase inhibition is calculated by comparing the radioactive counts in the presence of the inhibitor to the control reactions.
-
Visualizing Key Pathways and Workflows
To further clarify the context of BTK inhibition and the experimental process, the following diagrams illustrate the BTK signaling pathway and a general workflow for kinase profiling.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro kinase profiling assays.
References
- 1. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [fi.promega.com]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
Reproducibility of Btk IN-1 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings for the Bruton's tyrosine kinase (Btk) inhibitor, Btk IN-1, alongside data from established Btk inhibitors: Ibrutinib, Acalabrutinib, and Zanubrutinib. The objective is to offer a clear perspective on the reproducibility and performance of this compound within the broader context of Btk-targeted therapies. This document summarizes key quantitative data, details experimental protocols for reproducibility, and visualizes essential biological pathways and workflows.
This compound is a potent inhibitor of Bruton's tyrosine kinase with a reported IC50 of less than 100 nM. It is also known as an analog of SNS-062 (Vecabrutinib), a noncovalent Btk and ITK inhibitor.[1] To provide a comprehensive comparison, this guide leverages preclinical data available for SNS-062 as a proxy for this compound's expected performance.
Comparative Analysis of Btk Inhibitors
The following tables summarize the key preclinical data for this compound (via SNS-062) and the comparator Btk inhibitors. It is important to note that the data presented is compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: Biochemical Potency and Selectivity
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Kinase Selectivity Profile |
| This compound (SNS-062) | Btk | <100 | 0.3 | Inhibits ITK (Kd = 2.2 nM); does not inhibit EGFR.[2][3] |
| Ibrutinib | Btk | 0.5 | - | Less selective; inhibits other kinases like TEC, EGFR, ITK, and JAK3.[4][5] |
| Acalabrutinib | Btk | 3 | - | Highly selective for Btk over other kinases, including ITK and EGFR.[6][7] |
| Zanubrutinib | Btk | <1 | - | Highly selective; greater selectivity for Btk compared to Ibrutinib.[8][9] |
Table 2: Cellular Activity
| Inhibitor | Assay | Cell Type | Endpoint | Result |
| This compound (SNS-062) | Btk Autophosphorylation | Human Whole Blood | pBtk Inhibition | IC50 = 50 nM[3] |
| Ibrutinib | Btk Autophosphorylation | Primary CLL Cells | pBtk Inhibition | Potent inhibition |
| Acalabrutinib | Btk Autophosphorylation | Primary CLL Cells | pBtk Inhibition | Potent inhibition |
| Zanubrutinib | Btk Occupancy | Patient Nodal Tissue | BTK Occupancy | >95% at 160mg BID[10] |
| This compound (SNS-062) | Cell Viability | Primary CLL Cells | Decreased Viability | 5.5% decrease with stromal protection[11] |
| Ibrutinib | Cell Viability | Various B-cell lines | Inhibition of Proliferation | Effective |
| Acalabrutinib | Cell Viability | CLBL1 (Canine B-cell lymphoma) | Inhibition of Proliferation | Effective[12] |
| Zanubrutinib | Cell Viability | Mantle Cell Lymphoma lines | Increased Cell Cycle Arrest | Effective in combination[13] |
Experimental Protocols
To facilitate the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.
Btk Kinase Assay (In Vitro)
This protocol is a representative method for determining the in vitro potency of a Btk inhibitor.
-
Reagents and Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[14]
-
Test inhibitor (this compound or other)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of Btk enzyme solution (pre-diluted in kinase buffer) to each well.
-
Incubate the plate at room temperature for 10-20 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (e.g., final concentration of 10 µM ATP and 0.2 mg/mL substrate).
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the reaction and measure ADP production following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Record luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Btk Signaling Pathway Analysis
This protocol allows for the assessment of an inhibitor's effect on Btk signaling within a cellular context.
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., TMD8)
-
Cell culture medium and supplements
-
Test inhibitor (this compound or other)
-
Stimulant (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Btk (Y223), anti-Btk, anti-phospho-PLCγ2, anti-PLCγ2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture B-cell lymphoma cells to the desired density.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for 1-2 hours.
-
Stimulate the B-cell receptor pathway by adding a stimulant (e.g., anti-IgM) for a short period (e.g., 10-15 minutes).
-
Harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of Btk and its downstream targets.
-
Cell Viability Assay
This protocol is used to determine the effect of a Btk inhibitor on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
B-cell malignancy cell line
-
Cell culture medium and supplements
-
Test inhibitor (this compound or other)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear or opaque plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Add serial dilutions of the test inhibitor or DMSO to the wells.
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percent viability for each inhibitor concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizations
Btk Signaling Pathway
The following diagram illustrates the central role of Btk in B-cell receptor (BCR) signaling and the downstream pathways it activates.
Caption: Simplified Btk signaling pathway upon B-cell receptor activation.
Experimental Workflow for Btk Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel Btk inhibitor.
Caption: A standard workflow for the preclinical assessment of Btk inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 4. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acalabrutinib (ACP-196): A Covalent Bruton Tyrosine Kinase Inhibitor with a Differentiated Selectivity and In Vivo Potency Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zanubrutinib: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of the selective BTK inhibitor zanubrutinib in B-cell malignancies and safety and efficacy evaluation in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Preclinical Evaluation of the Novel BTK Inhibitor Acalabrutinib in Canine Models of B-Cell Non-Hodgkin Lymphoma | PLOS One [journals.plos.org]
- 13. Coming of Age for BTK Inhibitor Therapy: A Review of Zanubrutinib in Waldenström Macroglobulinemia [mdpi.com]
- 14. promega.com [promega.com]
Comparative Analysis of Btk IN-1 and Other BTK Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and methodological comparison of Btk IN-1 (also known as SNS-062 or Vecabrutinib) with other prominent Bruton's tyrosine kinase (BTK) inhibitors. The data presented is compiled from publicly available preclinical and clinical studies.
This compound is a potent, noncovalent inhibitor of Bruton's tyrosine kinase.[1][2] Unlike first and second-generation covalent inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib, which form an irreversible bond with a cysteine residue (C481) in the BTK active site, this compound binds reversibly.[2] This key difference in its mechanism of action allows this compound to maintain activity against BTK enzymes harboring the C481S mutation, a common mechanism of acquired resistance to covalent BTK inhibitors.[1][2]
Quantitative Comparison of BTK Inhibitor Potency
The following tables summarize the in vitro potency of this compound compared to other BTK inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values, which are key indicators of a drug's efficacy at the molecular level.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound (SNS-062) | Wild-Type BTK | 4.6 | Recombinant Kinase Assay | [3] |
| C481S Mutant BTK | 1.1 | Recombinant Kinase Assay | [3][4] | |
| pBTK (human whole blood) | 50 | Cellular Autophosphorylation Assay | [1][2][5] | |
| ITK | 24 | In vitro Kinase Assay | [3] | |
| Ibrutinib | Wild-Type BTK | 0.5 | Biochemical Assay | [6] |
| C481S Mutant BTK | Potency decreased 40 to 100-fold | Direct Kinase Assay | [2][5] | |
| Acalabrutinib | Wild-Type BTK | 5.1 | Biochemical Assay | |
| C481S Mutant BTK | >640-fold less potent than this compound | Recombinant Kinase Assay | [4] | |
| Zanubrutinib | Wild-Type BTK | ~2 | Biochemical Assay |
| Inhibitor | Target | Kd (nM) | Assay Type | Reference |
| This compound (SNS-062) | BTK | 0.3 | In vitro Kinase Binding Assay | [2] |
| ITK | 2.2 | In vitro Kinase Binding Assay | [2] |
In Vivo Efficacy of this compound
Preclinical studies in animal models have demonstrated the in vivo activity of this compound.
| Parameter | Value | Animal Model | Reference |
| In vivo IC50 for pBTK inhibition | 47 nM | Mice | [1][2][5] |
| ED50 (T cell-independent antibody response) | 11 mg/kg | Mouse | [2][5] |
| ED50 (collagen-induced arthritis) | 0.8 and 3.9 mg/kg | Rat | [2][5] |
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 values of BTK inhibitors, based on commonly used fluorescence-based kinase assays.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., HEPES, MgCl2, DTT)
-
BTK inhibitors (this compound, ibrutinib, etc.) dissolved in DMSO
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the BTK inhibitors in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, recombinant BTK enzyme, and the diluted inhibitors.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a specific duration (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a detection reagent. The signal is typically measured as luminescence or fluorescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block BTK activation within a cellular context.
Materials:
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
BTK inhibitors
-
Cell lysis buffer
-
Antibodies: Anti-phospho-BTK (pBTK) and anti-total-BTK
-
Western blot or ELISA reagents
Procedure:
-
Cell Treatment: Incubate human whole blood or PBMCs with various concentrations of the BTK inhibitors for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection of pBTK and Total BTK:
-
Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with anti-pBTK and anti-total-BTK antibodies.
-
ELISA: Use a sandwich ELISA format with capture and detection antibodies specific for pBTK and total BTK.
-
-
Data Analysis: Quantify the levels of pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each treatment condition. Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BTK Signaling Pathway and Inhibition.
Caption: In Vitro and Cellular Experimental Workflow.
References
- 1. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Btk IN-1 and Other Btk Inhibitors for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (Btk) inhibitor, exemplified here by the well-characterized preclinical tool compound CGI-1746 , with other widely used Btk inhibitors, including the first-in-class drug ibrutinib and the second-generation inhibitor acalabrutinib . The information presented is collated from peer-reviewed studies to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Introduction to Btk Inhibition
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1][2] Its activation is essential for B-cell proliferation, differentiation, and survival. Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. A variety of small molecule inhibitors have been developed to target Btk, each with distinct biochemical and pharmacological profiles. This guide focuses on CGI-1746 as a representative preclinical research tool and compares its performance against the clinically approved inhibitors ibrutinib and acalabrutinib.
Comparative Performance Data
The following tables summarize the key quantitative data for CGI-1746, ibrutinib, and acalabrutinib from peer-reviewed literature. These values provide a basis for comparing their potency, selectivity, and cellular activity.
Table 1: Biochemical Potency Against Btk
| Inhibitor | Type | IC50 (nM) | Kd (nM) | Notes |
| CGI-1746 | Reversible | 1.9[3] | 1.5[3] | Stabilizes an inactive, nonphosphorylated enzyme conformation.[3] |
| Ibrutinib | Covalent | 1.5[1] | - | Forms a covalent bond with Cys481. |
| Acalabrutinib | Covalent | 5.1[1] | - | Forms a covalent bond with Cys481. |
IC50 (Half maximal inhibitory concentration) and Kd (dissociation constant) values are measures of potency. Lower values indicate higher potency. Data are compiled from multiple sources and experimental conditions may vary.
Table 2: Kinase Selectivity Profile
| Inhibitor | Btk IC50 (nM) | Off-Target Kinases with IC50 < 10 nM | Selectivity Notes |
| CGI-1746 | 1.9[3] | None reported at 1 µM[4] | Reported to have ~1,000-fold selectivity over Tec and Src family kinases.[3] |
| Ibrutinib | 1.5[1] | BMX, CSK, FGR, FRK, HCK, ITK, JAK3, LCK, LYN, SRC, TEC, TXK[1][5] | Broad inhibition of other Tec and Src family kinases. |
| Acalabrutinib | 5.1[1] | None[1] | High selectivity with minimal off-target activity against other kinases.[1] |
Selectivity is a critical parameter for a research tool, as off-target effects can confound experimental results. This table highlights kinases that are potently inhibited in addition to Btk.
Table 3: Cellular Activity
| Inhibitor | B-cell Proliferation IC50 (nM) | Btk Autophosphorylation Inhibition | Notes |
| CGI-1746 | 42 (human), 134 (murine)[3] | Demonstrates inhibition of Btk phosphorylation.[3] | No effect on T-cell proliferation.[3] |
| Ibrutinib | Potent inhibition | Potent inhibition[1][2] | Also inhibits signaling in T-cells due to off-target effects on ITK, LCK, and SRC.[1] |
| Acalabrutinib | Potent inhibition | Potent inhibition[1][2] | Minimal effects on T-cell signaling.[1] |
Cellular assays provide insights into the functional consequences of Btk inhibition in a more physiologically relevant context.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to validate these inhibitors, the following diagrams are provided.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Btk Kinase Assay (IC50 Determination)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant Btk.
-
Materials:
-
Procedure:
-
Add 1 µl of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µl of Btk enzyme diluted in kinase buffer.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2 µl of a solution containing the Btk substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves adding ADP-Glo™ Reagent followed by Kinase Detection Reagent and measuring luminescence.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular Btk Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block Btk activation in a cellular context by measuring its autophosphorylation at a key tyrosine residue (e.g., Y223).
-
Materials:
-
B-cell line (e.g., Ramos, TMD8).
-
Cell culture medium and supplements.
-
Test inhibitors.
-
Stimulant (e.g., anti-IgM antibody).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Btk (Y223), anti-total Btk.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate B-cells and starve them of serum if necessary.
-
Pre-treat the cells with various concentrations of the Btk inhibitor or DMSO for 1-2 hours.
-
Stimulate the cells with anti-IgM for a short period (e.g., 10 minutes) to induce Btk autophosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-Btk primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Btk antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the concentration-dependent inhibition of Btk phosphorylation.
-
Kinome Scan (Selectivity Profiling)
A kinome scan is a high-throughput assay to determine the selectivity of a kinase inhibitor by measuring its binding to a large panel of kinases.
-
Methodology (e.g., KINOMEscan™ by Eurofins DiscoverX):
-
The assay is typically performed as a fee-for-service by specialized companies.
-
The core principle is a competition binding assay where the test inhibitor is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.
-
A reduced signal indicates that the test inhibitor is competing with the immobilized ligand for binding to the kinase.
-
Results are often reported as percent of control, where a lower percentage indicates stronger binding. A selectivity score can be calculated based on the number of kinases bound at a specific concentration.
-
Conclusion
The choice of a Btk inhibitor for research purposes depends on the specific experimental goals.
-
CGI-1746 is an excellent tool for studies requiring high selectivity to probe the specific roles of Btk without the confounding off-target effects seen with less selective inhibitors. Its reversible nature can also be advantageous for certain experimental designs.
-
Ibrutinib , as the first-generation Btk inhibitor, has a vast amount of literature supporting its use. However, its off-target activities must be considered when interpreting results, as it potently inhibits several other kinases.
-
Acalabrutinib offers a significant improvement in selectivity over ibrutinib, making it a more suitable tool when trying to minimize off-target effects while still using a clinically relevant, covalent inhibitor.
Researchers should carefully consider the data presented in this guide to select the Btk inhibitor that best fits the requirements of their study, ensuring the generation of robust and interpretable data.
References
- 1. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 6. promega.com [promega.com]
Independent Verification of Btk IN-1's IC50 Value: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) of the Bruton's tyrosine kinase (Btk) inhibitor, Btk IN-1, against other prominent Btk inhibitors. The data presented is supported by experimental methodologies to aid in the independent verification and assessment of these compounds.
Comparative Analysis of Btk Inhibitor IC50 Values
The potency of a kinase inhibitor is a critical parameter in drug discovery and is quantitatively expressed by its IC50 value. This value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the IC50 values for this compound and other well-characterized Btk inhibitors. It is important to note that "this compound" is also marketed as an analog of SNS-062 (Vecabrutinib).[1][2][3] For the purpose of a precise comparison, the more specific IC50 values for Vecabrutinib are presented.
| Inhibitor | IC50 (nM) | Assay Conditions | Reference(s) |
| This compound (Vecabrutinib/SNS-062) | 2.9 (WT BTK) | pBTK Assay | [4][5][6] |
| 4.4 (C481S BTK) | pBTK Assay | [4][5][6] | |
| 4.6 (WT BTK) | Recombinant Kinase Assay | [4][7] | |
| 1.1 (C481S BTK) | Recombinant Kinase Assay | [4][7] | |
| 50 | pBTK in human whole blood | [4][6][8] | |
| BTK inhibitor 1 (Compound 27) | 0.11 | Cell-free assay | [9][10][11] |
| 2 | B cell activation in human whole blood | [9][10][11] | |
| Ibrutinib | 0.58 (WT BTK) | pBTK Assay | [6] |
| 25.7 (C481S BTK) | pBTK Assay | [6] | |
| Acalabrutinib | 5.1 | Biochemical Assay | [3] |
| Zanubrutinib | <1 (in vitro) | Kinase Assay | [12] |
Btk Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1][4][10] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of downstream effectors that ultimately regulate gene expression.[4][8] Btk inhibitors block this pathway, which is a therapeutic strategy for various B-cell malignancies and autoimmune diseases.[13]
Caption: The Btk signaling pathway, initiated by antigen binding to the B-cell receptor.
Experimental Protocols for IC50 Determination
The determination of an IC50 value is a fundamental experiment in pharmacology. Below is a generalized protocol for a biochemical kinase assay, a common method for assessing the potency of Btk inhibitors.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of Btk by 50%.
Materials:
-
Recombinant Btk enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (a peptide or protein that is phosphorylated by Btk)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the Btk inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is performed to cover a broad concentration range.
-
Prepare a DMSO-only control (vehicle control).
-
-
Assay Setup:
-
Add the diluted inhibitor or vehicle control to the wells of a 384-well plate.
-
Add the Btk enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near the Km value for ATP for the Btk enzyme to ensure competitive inhibition can be accurately measured.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed. In the case of the ADP-Glo™ assay, the amount of ADP produced is measured.
-
Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the Btk enzyme activity.
-
Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: A generalized workflow for the experimental determination of an IC50 value.
References
- 1. This compound | BTK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. labshake.com [labshake.com]
- 4. glpbio.com [glpbio.com]
- 5. Vecabrutinib (SNS-062) | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Overcoming Resistance: The Efficacy of SNS-062 in Targeting Both Wild-Type and Mutant BTK in B-Cell Malignancies [synapse.patsnap.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. biocompare.com [biocompare.com]
- 12. mdpi.com [mdpi.com]
- 13. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Btk IN-1: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the Bruton's Tyrosine Kinase (BTK) Inhibitor, Btk IN-1
This compound is a potent, cell-permeable inhibitor of Bruton's tyrosine kinase used in laboratory research. Although its Safety Data Sheet (SDS) classifies it as not a hazardous substance or mixture, its potent biological activity necessitates careful handling and adherence to proper disposal protocols to ensure personnel safety and environmental protection.[1] All disposal procedures must comply with the prevailing country, federal, state, and local regulations.[1]
Core Safety Principles
Before handling or disposing of this compound, it is crucial to be familiar with its properties and the necessary safety precautions.
Personal Protective Equipment (PPE): Always use full personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Chemical-resistant protective gloves.
-
Body Protection: Impervious clothing, such as a lab coat.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid dust and aerosol formation.[1]
Environmental Precautions: Prevent the release of this compound into the environment. Do not allow the chemical, in solid or liquid form, to enter drains, soil, or water courses.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste involves segregation, containment, and appropriate labeling. Never dispose of this chemical in the regular trash or down the sanitary sewer.[2]
Step 1: Waste Segregation At the point of generation, separate waste into distinct, compatible categories to prevent dangerous reactions.[3]
-
Solid Waste: Includes unused or expired this compound powder, contaminated gloves, bench paper, and plasticware.
-
Liquid Waste: Solutions containing this compound, such as stock solutions in DMSO, cell culture media, or aqueous buffers.
-
Sharps Waste: Contaminated needles, syringes, and pipette tips.
Step 2: Waste Containment
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. Ensure the container is clearly labeled.
-
Liquid Waste: Collect in a chemically resistant, sealable waste container. Plastic bottles are often preferred over glass to minimize breakage risks, provided they are compatible with the solvent (e.g., DMSO).[2] Do not mix incompatible waste streams.[4]
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.
Step 3: Labeling and Storage All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name "this compound" and any solvents present.[2] Store sealed waste containers in a designated, secure area away from general lab traffic until collection.
Step 4: Accidental Spills In the event of a spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Wearing full PPE, absorb liquid spills with an inert, finely-powdered material like diatomite or universal binders.[1] For solid spills, carefully sweep to avoid creating dust.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all cleanup materials in a sealed container and dispose of it as hazardous solid waste.[1]
Step 5: Final Disposal Arrange for the collection and disposal of all this compound waste through your institution’s Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[2][5]
Data Presentation: this compound Safety and Disposal Summary
| Property | Information | Reference |
| Product Name | This compound (SNS062 analog) | [1] |
| CAS Number | 1270014-40-8 | [1] |
| Molecular Formula | C₁₉H₂₁ClN₆O | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Required PPE | Safety goggles, protective gloves, impervious clothing, suitable respirator | [1] |
| Spill Cleanup | Absorb with inert material; decontaminate surfaces with alcohol | [1] |
| Disposal Method | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard in trash or sewer. | [1][2] |
| Environmental Note | Keep away from drains, soil, and water courses | [1] |
Experimental Protocols and Workflows
Methodology for Accidental Spill Cleanup
-
Preparation: Ensure a spill kit with absorbent material (diatomite, universal binders), alcohol for decontamination, waste bags, and appropriate PPE is readily available.
-
Containment: Cordon off the spill area to prevent unauthorized entry.
-
Absorption: For liquid spills, cover the area with absorbent material, starting from the outside and working inward.
-
Collection: Carefully collect the absorbed material and any solid powder using non-sparking tools. Place it into a designated hazardous waste bag or container.
-
Decontamination: Wipe the spill area and any contaminated equipment with alcohol.[1]
-
Final Cleaning: Wash the decontaminated area with soap and water.
-
Waste Disposal: Seal the waste container, label it appropriately, and manage it for hazardous waste pickup.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
